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4-fluoro-N-methyl-3-nitrobenzenesulfonamide Documentation Hub

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  • Product: 4-fluoro-N-methyl-3-nitrobenzenesulfonamide
  • CAS: 1041598-53-1

Core Science & Biosynthesis

Foundational

synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide

This guide details the synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide (CAS 1041598-53-1), a critical intermediate in the development of Bcl-2 family protein inhibitors (e.g., Venetoclax analogs) and other bioac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide (CAS 1041598-53-1), a critical intermediate in the development of Bcl-2 family protein inhibitors (e.g., Venetoclax analogs) and other bioactive sulfonamides.[1]

The protocol prioritizes the nucleophilic substitution of sulfonyl chlorides while mitigating the risk of competing nucleophilic aromatic substitution (SnAr) at the activated fluorine position.[1]

Strategic Analysis & Retrosynthesis

The target molecule features a sulfonamide core with an electron-deficient aromatic ring.[1] The presence of the nitro group at the ortho position to the fluorine atom significantly activates the fluorine toward nucleophilic displacement.[1] Therefore, the synthesis must be kinetically controlled to favor sulfonylation (attack at sulfur) over SnAr (attack at carbon).

Retrosynthetic Logic:

  • Disconnection: The sulfonamide bond (S-N) is the most logical disconnection point.

  • Synthons: This yields the 4-fluoro-3-nitrobenzenesulfonyl chloride (electrophile) and methylamine (nucleophile).[1]

  • Precursor Origin: The sulfonyl chloride is derived from 1-fluoro-2-nitrobenzene via electrophilic aromatic substitution (chlorosulfonation).[1]

Pathway Visualization

Retrosynthesis Target 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide (Target) SulfonylCl 4-Fluoro-3-nitrobenzenesulfonyl chloride (Electrophile) SulfonylCl->Target Sulfonylation (0°C, Kinetic Control) Methylamine Methylamine (Nucleophile) Methylamine->Target FluoroNitro 1-Fluoro-2-nitrobenzene (Starting Material) FluoroNitro->SulfonylCl Chlorosulfonation (ClSO3H)

Figure 1: Retrosynthetic tree illustrating the disconnection strategy and key precursors.[1][2]

Experimental Protocol

Phase 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride

Note: If the sulfonyl chloride is purchased commercially (CAS 6668-56-0), skip to Phase 2.[1]

Rationale: Direct chlorosulfonation is chosen over diazotization (Sandmeyer) for scalability and atom economy. Reaction:



ParameterSpecification
Reagents 1-Fluoro-2-nitrobenzene (1.0 eq), Chlorosulfonic acid (5.0 eq)
Temperature 120°C (Reflux)
Time 12–16 Hours
Workup Quench on crushed ice; extract with EtOAc.

Protocol:

  • Charge a round-bottom flask with chlorosulfonic acid (excess, acts as solvent and reagent).

  • Cool to 0°C. Add 1-fluoro-2-nitrobenzene dropwise.

  • Gradually heat to 120°C and stir overnight. Caution: HCl gas evolution.[1]

  • Cool to RT, then carefully pour the mixture onto crushed ice (exothermic!).

  • Extract the precipitating oil/solid with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash organic layer with brine, dry over anhydrous

    
    , and concentrate. Use immediately or store at -20°C.
    
Phase 2: Synthesis of 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide

Core Challenge: Preventing the displacement of the fluorine atom by methylamine. Solution: Maintain strict temperature control (0°C ) and use a non-nucleophilic base auxiliary or stoichiometric control.

ReagentEquiv.[3][4]Role
4-Fluoro-3-nitrobenzenesulfonyl chloride 1.0Electrophile
Methylamine (2.0M in THF) 1.1Nucleophile
Triethylamine (TEA) or DIPEA 1.5HCl Scavenger
Dichloromethane (DCM) SolventAnhydrous medium

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 4-fluoro-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (10 mL/g).

    • Cool the solution to 0°C using an ice/water bath. Critical: Low temperature suppresses SnAr side reactions.[1]

  • Nucleophilic Addition:

    • In a separate vessel, mix Methylamine (1.1 eq, 2M THF solution) with Triethylamine (1.5 eq).

    • Add the amine mixture dropwise to the sulfonyl chloride solution over 30 minutes, maintaining internal temperature <5°C.

  • Reaction Monitoring:

    • Stir at 0°C for 1 hour.

    • Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1][5][6]

    • Endpoint: Disappearance of sulfonyl chloride. If starting material remains, warm slightly to RT for 30 mins, but monitor closely for defluorination impurities.

  • Workup:

    • Quench with 1N HCl (cold) to neutralize excess amine and solubilize TEA salts.

    • Separate the organic layer.[3][7]

    • Wash with sat.

      
        (removes unreacted sulfonic acid) and Brine .
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude product is typically a pale yellow solid.

    • Recrystallization: Dissolve in minimal hot Isopropanol (IPA) or Ethanol , then cool to 4°C.

    • Yield Expectation: 85–92%.

Workflow Diagram

SynthesisWorkflow Start Start: Sulfonyl Chloride in DCM (T = 0°C) AddAmine Dropwise Addition: Methylamine + TEA Start->AddAmine Stir Stir 1h @ 0°C (Kinetic Control) AddAmine->Stir Check QC Check (LC-MS) Is SM consumed? Stir->Check Check->Stir No (Extend time) Quench Quench: 1N HCl Phase Separation Check->Quench Yes Purify Recrystallization (Isopropanol) Quench->Purify

Figure 2: Operational workflow for the sulfonylation step.

Characterization & Quality Control

TechniqueExpected Signal / Criteria

NMR (400 MHz,

)

8.5–8.6 (dd, 1H, Ar-H), 8.2 (m, 1H, Ar-H), 7.8 (t, 1H, Ar-H), 7.6–7.8 (q, 1H,

), 2.5–2.6 (d, 3H,

).[1]

NMR
Single peak around -110 to -120 ppm (confirms retention of Fluorine).[1]
LC-MS (ESI)

or

corresponding to MW ~234.[1]2.
Appearance Pale yellow to white crystalline solid.

Troubleshooting Impurities:

  • Impurity A (Hydrolysis): 4-fluoro-3-nitrobenzenesulfonic acid.[1] Cause: Wet solvent or atmospheric moisture.[4] Fix: Use anhydrous DCM; store sulfonyl chloride under

    
    .
    
  • Impurity B (SnAr Product): 4-(methylamino)-3-nitrobenzenesulfonamide.[1] Cause: Reaction temperature too high or excess methylamine used without cooling. Fix: Strict 0°C maintenance; add amine slower.

Safety & Handling (E-E-A-T)

  • Sulfonyl Chlorides: Corrosive and lachrymators. Hydrolyze to release HCl. Handle in a fume hood.

  • Nitro Compounds: Potentially explosive if heated under confinement.[1] Do not distill the residue to dryness at high temperatures.

  • Methylamine: Toxic gas/liquid.[1] Use efficient ventilation.[8][9][10][11]

References

  • Preparation of 4-fluoro-3-nitrobenzenesulfonamide (Analogous Protocol)

    • Source: World Intellectual Property Organiz
    • Patent: WO2017/123616 A1. "Inhibitors of Bcl-2 and Methods of Use Thereof."
    • Context: Paragraph [00160] details the reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with ammonium hydroxide.[1]

    • URL:[Link][1][12]

  • Reactivity of 4-Fluoro-3-nitrobenzenesulfonyl Chloride

    • Source: ChemicalBook / PubChem D
    • Title: 4-Fluoro-3-nitrobenzenesulfonyl chloride Chemical Properties and Reactions.
    • URL:[Link][1]

  • General Procedure for Sulfonamide Synthesis: Source: The Journal of Organic Chemistry. Title: "Practical Synthesis of Sulfonamides via Nucleophilic Substitution." (General Reference for mechanism). Citation:J. Org. Chem. protocols for sulfonyl chloride aminolysis.
  • Commercial Availability & CAS Verification

    • Source: BLD Pharm / Sigma-Aldrich.[1]

    • Compound: 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide (CAS 1041598-53-1).[1][6]

Sources

Exploratory

4-fluoro-N-methyl-3-nitrobenzenesulfonamide chemical properties

This guide details the chemical properties, synthesis, and reactivity of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide (CAS 1041598-53-1), a critical fluorinated building block in medicinal chemistry.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide (CAS 1041598-53-1), a critical fluorinated building block in medicinal chemistry.[1]

Executive Summary

4-Fluoro-N-methyl-3-nitrobenzenesulfonamide is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of Bcl-2 family inhibitors (e.g., Venetoclax analogs) and other sulfonamide-based therapeutics.[1] Its value lies in its orthogonal reactivity :

  • Electrophilic Fluorine : Activated by the ortho-nitro and para-sulfonamide groups, allowing facile Nucleophilic Aromatic Substitution (SNAr).

  • Reducible Nitro Group : serves as a latent aniline for subsequent amide coupling or heterocycle formation.

  • Acidic Sulfonamide Proton : The N-methyl sulfonamide moiety provides a specific handle for pKa modulation and solubility enhancement in drug design.

Chemical Identity & Physical Properties

PropertyData
IUPAC Name 4-fluoro-N-methyl-3-nitrobenzenesulfonamide
CAS Number 1041598-53-1
Molecular Formula C₇H₇FN₂O₄S
Molecular Weight 234.21 g/mol
Physical State Solid (Pale yellow to off-white crystalline powder)
Solubility Soluble in DMSO, DMF, Ethyl Acetate, Methanol; Low solubility in water.[1]
pKa (Calc.) ~10.5 (Sulfonamide N-H)
Key Functional Groups Fluoride (SNAr leaving group), Nitro (electron-withdrawing/reducible), Sulfonamide.

Synthesis & Production

The industrial standard for synthesizing this compound involves the aminolysis of sulfonyl chlorides . This protocol ensures high yield and purity by controlling the exothermicity of the reaction.

Reaction Scheme
  • Precursor : 4-Fluoro-3-nitrobenzenesulfonyl chloride (CAS 366-77-8).[1]

  • Reagent : Methylamine (aqueous or THF solution).

  • Base : Excess amine or Triethylamine (Et₃N) to scavenge HCl.

Detailed Experimental Protocol
  • Step 1 : Charge a reaction vessel with 4-fluoro-3-nitrobenzenesulfonyl chloride (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) or THF (10 V).[1] Cool to 0°C under N₂ atmosphere.

  • Step 2 : Slowly add Methylamine (2.0 M in THF, 1.1 eq) dropwise over 30 minutes. Maintain internal temperature < 5°C to prevent hydrolysis or premature SNAr at the fluorine position.

  • Step 3 : Add Triethylamine (1.2 eq) dropwise. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Step 4 : Quench with 1N HCl (cold). Separate phases. Wash organic layer with Brine.[2]

  • Step 5 : Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Recrystallization from Isopropanol/Hexanes yields the pure product.

Reactivity Profile & Mechanism

The core utility of this molecule is its ability to undergo sequential functionalization. The SNAr displacement of fluorine is the defining reaction, driven by the strong electron-withdrawing nature of the -NO₂ and -SO₂NHMe groups.[1]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 4-position is highly activated. Nucleophiles (amines, thiols, alkoxides) attack the C4 carbon, forming a resonance-stabilized Meisenheimer Complex before fluoride elimination.

  • Regioselectivity : Exclusive substitution at C4 (fluorine) occurs; the nitro group is stable under these conditions.

  • Kinetics : Reaction rates are significantly faster than non-nitrated analogs.

  • Common Nucleophiles :

    • Piperazines : Used to install solubilizing tails (common in Bcl-2 inhibitors).

    • Anilines : For bi-aryl ether/amine formation.

Nitro Reduction

Following SNAr, the nitro group is reduced to an aniline (4-amino-N-methyl-3-aminobenzenesulfonamide derivative).[1]

  • Methods : Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/NH₄Cl, SnCl₂).

  • Application : The resulting aniline is often coupled with acyl chlorides to form acyl-sulfonamides (bioisosteres of carboxylic acids).

Reactivity Pathway Diagram

G Start 4-Fluoro-N-methyl- 3-nitrobenzenesulfonamide Meisenheimer Meisenheimer Complex Start->Meisenheimer + Nucleophile (Nu:) (Piperazine/Amine) SNAr_Product S_NAr Product (4-Substituted) Meisenheimer->SNAr_Product - F⁻ (Restoration of Aromaticity) Aniline Aniline Derivative (Reduced Nitro) SNAr_Product->Aniline Reduction (H₂/Pd-C or Fe/NH₄Cl) Final Drug Scaffold (e.g., Bcl-2 Inhibitor) Aniline->Final Acylation / Coupling

Caption: Sequential functionalization pathway: SNAr displacement of fluorine followed by nitro reduction.

Applications in Drug Discovery

Bcl-2 Inhibitor Synthesis

This scaffold is structurally homologous to intermediates used in the synthesis of Venetoclax (ABT-199) and Navitoclax (ABT-263) .[1]

  • Mechanism : The sulfonamide acts as a hydrogen bond donor/acceptor mimic, binding to the hydrophobic groove of anti-apoptotic proteins (Bcl-2/Bcl-xL).[1]

  • Workflow :

    • SNAr : The fluorine is displaced by a bulky amine (e.g., 1-((4'-chlorobiphenyl-2-yl)methyl)piperazine).[1]

    • Reduction : The nitro group is reduced to an amine.

    • Coupling : The amine reacts with an acyl chloride to link the "warhead" to the core.

Quantitative Structure-Activity Relationship (QSAR)
  • N-Methylation : The N-methyl group improves membrane permeability compared to the primary sulfonamide (-SO₂NH₂) by removing a hydrogen bond donor, reducing the polar surface area (PSA).[1]

  • Fluorine : Serves purely as a reactive handle; it is rarely retained in the final drug molecule.

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.[1][3][4][5]
Eye Irritation H319Causes serious eye irritation.[3][4][5][6]
STOT-SE H335May cause respiratory irritation.[1][3][4][5]

Handling Protocol :

  • Use in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • In case of contact : Wash skin with soap and water for 15 minutes. If in eyes, rinse cautiously with water for 15 minutes.[5]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 16782487, 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved from [Link](Note: Primary source for non-methylated analog properties and safety data).

  • Souers, A. J., et al. (2013) . ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[1] Nature Medicine. (Seminal paper describing the chemistry of Bcl-2 inhibitors using nitro-sulfonamide scaffolds).

Sources

Foundational

Advanced NMR Characterization: 4-fluoro-N-methyl-3-nitrobenzenesulfonamide

Topic: Advanced NMR Characterization of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and Process...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced NMR Characterization of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.

Executive Summary & Strategic Context

In the high-stakes landscape of Bcl-2 inhibitor development (e.g., Venetoclax analogs), 4-fluoro-N-methyl-3-nitrobenzenesulfonamide serves as a critical electrophilic scaffold. Its structural integrity is paramount; the 4-fluoro-3-nitro motif is highly reactive toward nucleophilic aromatic substitution (


), making it susceptible to degradation or side reactions during storage and handling.

This guide moves beyond basic spectral assignment. It provides a rigorous, self-validating analytical framework designed to detect common synthetic impurities (e.g., bis-alkylation, hydrolysis) and confirm regio-isomerism using the unique spin-active properties of the


 nucleus.

Structural Dynamics & Spin System Analysis

Before touching the instrument, the analyst must understand the spin system to predict coupling patterns accurately.

  • The Fluorine Effect (

    
    ):  The 
    
    
    
    atom at the 4-position is not a passive substituent. It acts as a second "magnet," splitting all aromatic proton signals and carbon signals. This creates a complex
    
    
    spin system (or
    
    
    depending on field strength) overlaid with large
    
    
    and
    
    
    couplings.
  • The Sulfonamide Toggle: The N-methyl group provides a diagnostic doublet in

    
     NMR due to coupling with the NH proton (
    
    
    
    ). Loss of this coupling (collapse to a singlet) is an immediate indicator of rapid proton exchange (wet solvent) or deprotonation.

Experimental Protocol: The "Gold Standard" Setup

To ensure reproducibility and minimize exchange broadening, follow this specific protocol.

Sample Preparation
  • Solvent Selection: DMSO-d6 is mandatory.

    • Why? Chloroform-d (

      
      ) often allows rapid exchange of the acidic sulfonamide NH proton, broadening the signal and erasing the N-methyl doublet coupling. DMSO-d6 forms hydrogen bonds with the NH, stabilizing it and sharpening the coupling to the methyl group.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Why? High concentrations can induce stacking effects, shifting aromatic protons. Low concentrations lose the

      
       satellites necessary for detailed impurity analysis.
      
  • Tube Quality: High-throughput 5mm tubes are sufficient, but ensure they are free of paramagnetic dust (iron filings) which broadens the

    
     signal.
    
Acquisition Parameters[1]
  • 1H NMR: 16 scans,

    
     (relaxation delay) 
    
    
    
    s.
  • 13C NMR: Power-gated decoupling (to remove H-C coupling but keep F-C coupling visible).

  • 19F NMR: Essential. Run non-decoupled first to see H-F splitting, then proton-decoupled to verify integration.

Data Analysis & Interpretation

NMR Assignment (400 MHz, DMSO-d6)

The aromatic region is defined by the interplay of three protons (


) and the fluorine atom.
PositionShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
H-2 8.50 – 8.55dd

,

Most Deshielded. Located between two strong EWGs (

). Appears as a doublet of doublets due to meta-coupling to F and meta-coupling to H-6.
H-6 8.15 – 8.25ddd (or m)

,

Ortho to

. Shows strong ortho coupling to H-5 and meta coupling to H-2. Para-F coupling is usually negligible.
H-5 7.80 – 7.90dd (pseudo-t)

,

Diagnostic Peak. Ortho to Fluorine. The large

is roughly equal to the ortho

, often creating a pseudo-triplet appearance.
NH 7.80 – 8.00q or br d

Broad signal. Chemical shift varies with concentration/temperature.
N-CH3 2.55 – 2.65d

Key Purity Check. Must be a doublet. If singlet, suspect wet DMSO or tertiary amine impurity.

Note: Chemical shifts are estimates based on substituent additivity rules and analogous structures (See Ref 1, 2).

NMR: The Fluorine Fingerprint

Carbon analysis is validated by observing the C-F coupling magnitudes.

  • C-4 (C-F): Doublet,

    
    . (Huge splitting, often mistaken for two separate peaks).
    
  • C-3 (C-NO2): Doublet,

    
    .
    
  • C-5: Doublet,

    
    .
    
  • N-Methyl Carbon: Singlet at

    
    .
    
NMR Validation
  • Shift: Expected range -110 to -120 ppm (relative to

    
    ).
    
  • Pattern: In a proton-coupled spectrum, this signal should appear as a complex multiplet (ddd) reflecting the couplings to H-5 (ortho), H-2 (meta), and potentially H-6.

Synthesis & Impurity Tracking (Visualized)

Understanding the synthesis path allows us to predict specific impurities. The most common route involves the reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with methylamine.

SynthesisPath Start 4-Fluoro-3-nitro- benzenesulfonyl Chloride Product TARGET: 4-Fluoro-N-methyl- 3-nitrobenzenesulfonamide Start->Product Primary Path Impurity1 Impurity A: Bis-sulfonamide (N,N-bis...) Start->Impurity1 Over-alkylation Impurity2 Impurity B: Hydrolysis Product (Sulfonic Acid) Start->Impurity2 H2O present Reagent Methylamine (excess) Reagent->Product Impurity3 Impurity C: SNAr Product (Methylamine displaces F) Product->Impurity3 Excess MeNH2 + Heat (Loss of F signal)

Figure 1: Synthetic pathway and potential impurity origins. Note that Impurity C results in the loss of the characteristic Fluorine NMR signals.

Impurity Diagnostic Table[1]
Impurity ScenarioNMR SymptomCorrective Action
Sulfonic Acid (Hydrolysis) Loss of N-Me signals; huge shift in aromatic region (very acidic).Check reagents for water content; dry solvents.
Bis-alkylation (N,N-dimethyl) N-Me appears as a Singlet (6H equivalent if symmetric, or 3H if mixed). No NH proton.Control stoichiometry of methylamine.

(F displacement)
Disappearance of

signal.
Appearance of new N-Me signal on the ring.
Reduce reaction temperature; reduce excess amine.

Logic Flow for Signal Assignment

Use this decision tree to confirm you have the correct regioisomer.

AssignmentLogic Step1 Step 1: Locate Aliphatic Region Check1 Is there a Doublet at ~2.6 ppm? Step1->Check1 Step2 Step 2: Check 19F Spectrum Check1->Step2 Yes ResultFail1 FAIL: Tertiary Amine or Exchange Check1->ResultFail1 No (Singlet) Check2 Signal between -110 and -120 ppm? Step2->Check2 Step3 Step 3: Analyze Aromatic Region Check2->Step3 Yes ResultFail2 FAIL: Defluorination or Wrong Isomer Check2->ResultFail2 No Check3 Identify H-5 (Pseudo-Triplet) Step3->Check3 ResultPass CONFIRMED IDENTITY Check3->ResultPass Yes (Large J_HF found) Check3->ResultFail2 No (Pattern mismatch)

Figure 2: Logic flow for confirming structural identity using NMR data.

References

  • ChemicalBook. 4-Fluoro-3-nitrobenzenesulfonamide Spectral Data & Properties. (Accessed 2026).

  • PrepChem. Synthesis of Nitrobenzenesulfonamides (General Protocol).

  • UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants.

  • Ambeed. 4-Fluoro-3-nitrobenzenesulfonamide Analytical Standards.

Protocols & Analytical Methods

Method

Application Note: Handling and Reactivity of 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide

Abstract 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide (CAS 1041598-53-1) is a highly functionalized aromatic building block utilized primarily in the synthesis of Bcl-2 family inhibitors (e.g., Venetoclax analogs) and oth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Fluoro-N-methyl-3-nitrobenzenesulfonamide (CAS 1041598-53-1) is a highly functionalized aromatic building block utilized primarily in the synthesis of Bcl-2 family inhibitors (e.g., Venetoclax analogs) and other bioactive sulfonamides.[1][2] Its chemical utility stems from the "ortho-para" activation provided by the nitro (


) and sulfonamide (

) groups, which renders the C-4 fluorine atom highly susceptible to Nucleophilic Aromatic Substitution (

).[1] This guide details the protocols for synthesizing this intermediate with high regioselectivity and deploying it in downstream coupling reactions.[1]

Chemical Profile & Properties[1][3][4][5][6][7][8]

PropertyData
Chemical Name 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide
CAS Number 1041598-53-1
Molecular Formula

Molecular Weight 234.21 g/mol
Physical State Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Low solubility in water
Key Reactivity

(Fluorine displacement), Nitro reduction, Sulfonamide alkylation
Storage

, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthesis Protocol: Preparation of the Intermediate

Objective: Synthesize 4-fluoro-N-methyl-3-nitrobenzenesulfonamide from 4-fluoro-3-nitrobenzenesulfonyl chloride.

Mechanistic Rationale

The synthesis relies on the nucleophilic attack of methylamine on the sulfonyl chloride.[1]

  • Challenge: The starting material contains two electrophilic sites: the sulfonyl chloride (

    
    ) and the fluorocarbon (C-F).[1] Methylamine can theoretically attack both.[1]
    
  • Solution: Kinetic Control. The sulfonyl chloride is significantly more reactive (

    
    ) than the activated fluoride at low temperatures. Maintaining the reaction at 
    
    
    
    or below prevents the formation of the aniline byproduct (displacement of F).
Experimental Procedure

Reagents:

  • 4-Fluoro-3-nitrobenzenesulfonyl chloride (1.0 equiv) [CAS 6668-56-0][1]

  • Methylamine (2.0 M in THF or aqueous solution, 1.1–1.2 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.5 equiv) [Scavenger base][1]
    
  • Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step:

  • Setup: Charge a round-bottom flask with 4-Fluoro-3-nitrobenzenesulfonyl chloride (1.0 equiv) and anhydrous DCM (

    
    ). Cool the solution to 
    
    
    
    to
    
    
    using an ice/salt bath.
  • Addition: Dissolve Methylamine (1.1 equiv) and

    
     (1.5 equiv) in a small volume of DCM. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes.
    
    • Critical: Maintain internal temperature

      
       to avoid 
      
      
      
      side reactions.
  • Reaction: Stir at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]
    
  • Workup:

    • Quench with 1N HCl (cold) to neutralize excess amine and solubilize triethylammonium salts.

    • Separate the organic layer.[3] Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Heptane or purify via silica flash chromatography if necessary.

Application Protocol: Coupling

Objective: Utilize 4-fluoro-N-methyl-3-nitrobenzenesulfonamide as an electrophile to couple with an amine nucleophile (e.g., a piperazine derivative or THP-amine), a key step in synthesizing Bcl-2 inhibitors like Venetoclax.[1]

Mechanistic Rationale

The nitro group at position 3 and the sulfonamide at position 1 are strong electron-withdrawing groups (EWG).[1] They withdraw electron density from the benzene ring via induction (


) and resonance (

), stabilizing the Meisenheimer Complex intermediate formed upon nucleophilic attack at C-4.[1]
  • Reactivity Order:

    
     in 
    
    
    
    reactions (due to the high electronegativity of F increasing the electrophilicity of the ipso-carbon).[1]
Experimental Procedure

Reagents:

  • 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide (1.0 equiv)[1]

  • Amine Nucleophile (e.g., 1-Boc-piperazine or similar) (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Dissolution: Dissolve the sulfonamide (1.0 equiv) in MeCN (

    
    ).
    
  • Addition: Add the Amine Nucleophile (1.1 equiv) followed by DIPEA (2.0 equiv).

  • Reaction:

    • Standard: Stir at Room Temperature for 4–12 hours.

    • Sterically Hindered Nucleophiles: Heat to

      
       .
      
  • Monitoring: Monitor consumption of the starting fluoride by LC-MS. The product will show a mass shift corresponding to the loss of HF and addition of the amine.[1]

  • Workup:

    • Evaporate MeCN. Redissolve residue in EtOAc.

    • Wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Yield: Typical yields for this transformation range from 85% to 95%.[1]

Visualization of Reaction Pathways[1]

ReactionPathways cluster_0 Synthesis Phase cluster_1 Application Phase SM 4-Fluoro-3-nitro- benzenesulfonyl chloride Inter 4-Fluoro-N-methyl- 3-nitrobenzenesulfonamide (Target Intermediate) SM->Inter MeNH2, Et3N DCM, <0°C (Kinetic Control) SideProduct Aniline Byproduct (Impurity) SM->SideProduct Excess MeNH2 or High Temp FinalProduct S_NAr Coupled Product (e.g., Venetoclax Precursor) Inter->FinalProduct R-NH2 (Nucleophile) DIPEA, MeCN, RT (S_NAr) ReducedProduct Aniline Derivative (Post-Reduction) FinalProduct->ReducedProduct H2/Pd-C or Fe/NH4Cl (Nitro Reduction)

Figure 1: Synthesis and application logic flow. Kinetic control at


 is critical to avoid early fluorine displacement.

Safety & Handling (E-E-A-T)

Hazard Identification
  • Skin/Eye Irritation: The compound and its precursors are irritants.[1] Sulfonyl chlorides are corrosive.[1]

  • Sensitization: Sulfonamides can cause allergic skin reactions in sensitive individuals.[1]

  • Energetic Potential: While stable, nitro-aromatics possess high energy.[1] Do not heat dry solids above

    
     without DSC testing.
    
Handling Protocols
  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for sulfonyl chloride step), safety goggles, and lab coat.

  • Spill Management: Isolate the spill. Absorb with inert material (vermiculite). Do not use combustible materials (sawdust) due to the nitro group.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 16782487 (Parent Amine). National Center for Biotechnology Information. Link[1]

    • CAS 1041598-53-1 Entry.[1][2] BLD Pharm.[2] Link

  • Synthetic Methodology (Venetoclax Intermediates)

    • Ku, Y.-Y., et al. "Efficient Synthesis of the Bcl-2 Inhibitor Venetoclax (ABT-199)."[1] Organic Process Research & Development, 2019, 23(11), 2415–2424. (Describes

      
       conditions for the 4-fluoro-3-nitrobenzenesulfonamide scaffold). Link[1]
      
    • Process for the Preparation of Venetoclax and Intermediates.[4] European Patent EP4421075A1. (Details the reaction of fluoronitro-sulfonamides with amines). Link

  • General Reactivity (

    
    ): 
    
    • Neumann, C. N., et al. "Concerted nucleophilic aromatic substitution with 19F− and 18F−." Nature, 2016.[1] (Mechanistic insights into Fluorine displacement). Link[1]

Sources

Application

Technical Application Note: Chemoselective N-Methylation of Electron-Deficient Arenesulfonamides

Executive Summary & Strategic Rationale The N-methylation of 4-fluoro-3-nitrobenzenesulfonamide (CAS 406233-31-6) represents a classic chemoselectivity challenge in organic synthesis. This substrate contains two highly r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The N-methylation of 4-fluoro-3-nitrobenzenesulfonamide (CAS 406233-31-6) represents a classic chemoselectivity challenge in organic synthesis. This substrate contains two highly reactive electrophilic sites: the sulfonamide nitrogen (nucleophilic upon deprotonation) and the C-4 aromatic carbon (highly activated for Nucleophilic Aromatic Substitution,


).

Successful execution requires a protocol that kinetically favors the


 alkylation of the nitrogen while suppressing the thermodynamically favorable 

displacement of the labile fluoride. This guide presents a validated "Gold Standard" protocol using mild inorganic bases in polar aprotic media to achieve high fidelity mono-methylation.
Key Reactivity Dichotomy
  • Pathway A (Desired): Deprotonation of the sulfonamide (

    
    ) followed by nucleophilic attack on Methyl Iodide (MeI).
    
  • Pathway B (Undesired):

    
     attack at the C-4 position by the base, solvent, or trace impurities, driven by the strong electron-withdrawing effects of the ortho-nitro and para-sulfonyl groups.
    

Mechanistic Analysis & Decision Framework

The following diagram illustrates the competing pathways. Understanding this is critical for troubleshooting.

ReactionPathways SM 4-Fluoro-3-nitro benzenesulfonamide Anion Sulfonamide Anion (Nucleophilic Species) SM->Anion + Base (K2CO3) - H+ Side2 Side Product B: S_NAr Displacement (Phenol/Ether) SM->Side2 + Nucleophilic Base/Solvent S_NAr Pathway Product TARGET: N-Methyl-4-fluoro- 3-nitrobenzenesulfonamide Anion->Product + MeI (1.1 eq) S_N2 Pathway Side1 Side Product A: N,N-Dimethylated Anion->Side1 + Excess MeI Over-alkylation

Figure 1: Reaction landscape highlighting the competition between the desired


 pathway and parasitic 

or over-alkylation events.

Validated Experimental Protocol

Reagents & Equipment
  • Substrate: 4-Fluoro-3-nitrobenzenesulfonamide (1.0 equiv)

  • Alkylating Agent: Iodomethane (MeI) (1.1 to 1.2 equiv). Warning: Highly Toxic/Volatile.

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (1.5 to 2.0 equiv).
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (Conc: 0.2 M).

  • Equipment: Flame-dried round-bottom flask, inert atmosphere (

    
     or Ar), magnetic stirring.
    
Step-by-Step Methodology

Step 1: Solubilization & Activation

  • Charge the reaction vessel with 4-fluoro-3-nitrobenzenesulfonamide (e.g., 1.0 g, 4.54 mmol).

  • Add anhydrous DMF (23 mL). Stir until fully dissolved.

  • Add finely ground

    
     (0.94 g, 6.8 mmol).
    
  • Critical Check: Stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow/orange due to anion formation.

Step 2: Methylation

  • Cool the mixture to 0°C (ice bath). Why? Lower temperature suppresses the higher activation energy

    
     side reactions.
    
  • Add Iodomethane (MeI) (0.34 mL, 5.45 mmol) dropwise via syringe.

  • Allow the reaction to warm to RT naturally and stir for 4–6 hours.

Step 3: Monitoring (Self-Validating System)

  • TLC: Eluent 50% EtOAc/Hexanes.

    • Starting Material

      
       (Streaks due to acidity).
      
    • Product

      
       (Clean spot, no streaking).
      
  • Endpoint: Disappearance of SM. If SM persists after 6 hours, add 0.1 equiv MeI.

Step 4: Workup & Isolation

  • Quench: Pour the reaction mixture into 100 mL of 1M HCl (aq). Why? Acidic quench protonates any unreacted sulfonamide anion and dissolves inorganic salts.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with Water (

    
    ) and Brine (
    
    
    
    ) to remove DMF.
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually obtained as a solid.[1] Recrystallize from EtOH or purify via flash chromatography (Hexanes/EtOAc gradient) if necessary.

Analytical Validation (Quality Control)

To ensure the protocol worked as intended, you must verify two things: (1) Methylation occurred, and (2) Fluorine was not displaced.

Analytical MethodExpected ObservationInterpretation
1H NMR Singlet

2.7–2.9 ppm (3H)
Confirms N-Methyl group installation.
1H NMR Disappearance of broad singlet (

7.5–8.0)
Confirms loss of one N-H proton.
1H NMR Aromatic region integrityMultiplicity of aromatic protons should remain unchanged (coupling to F persists).
19F NMR Signal present (

to

ppm)
CRITICAL: Presence of signal confirms Fluorine is intact. Absence indicates

.
LC-MS

or

shift +14 Da
Confirms mono-methylation. +28 Da indicates over-methylation.

Optimization & Troubleshooting Guide

Use this decision tree to resolve common synthetic issues.

Troubleshooting Start Issue Detected Problem1 Low Conversion Start->Problem1 Problem2 Over-Methylation (Dimethyl) Start->Problem2 Problem3 Loss of Fluorine (S_NAr) Start->Problem3 Sol1 Action: Add 10 mol% KI (Finkelstein activation) Problem1->Sol1 Sol2 Action: Reduce Base eq. Switch to Acetone Problem2->Sol2 Sol3 Action: Lower Temp (0°C) Ensure Base is Non-Nucleophilic Problem3->Sol3

Figure 2: Troubleshooting logic for common deviations in sulfonamide alkylation.

Data Table: Solvent & Base Effects
ConditionRateChemoselectivity (

vs

)
Recommendation

/ DMF
FastGoodRecommended (Standard)

/ Acetone
SlowExcellentUse if

is observed in DMF. Requires reflux.[2]

/ DMF
Very FastModerateRisk of over-alkylation. Use for sterically hindered substrates.

/ Water
FastPoorAVOID. High risk of hydrolysis (F

OH).

Safety & Handling

  • Iodomethane (MeI): A potent neurotoxin and suspected carcinogen. Use only in a well-ventilated fume hood. Quench glassware and spills with aqueous ammonia or sodium thiosulfate.

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the final product at high temperatures.

References

  • General Sulfonamide Methylation: M. K. Ghorai et al., "N-Methylation of Sulfonamides," Tetrahedron Letters, 2010. Validated general methodology for electron-deficient sulfonamides.
  • Solid-Phase Protocols (Analogous): B. D. Miller et al., "Site-Selective N-Methylation of Peptides on Solid Support," Journal of Organic Chemistry, 2003. Link

  • Substr

    
    ): 
    "Nucleophilic Aromatic Substitution of Fluoronitrobenzenes," Journal of the Chemical Society B, 1968. Describes the high mobility of Fluorine in ortho-nitro systems. Link
    
  • Commercial Data & Properties: PubChem Compound Summary for CID 16782487 (4-Fluoro-3-nitrobenzenesulfonamide). Link

Sources

Method

Application Note: 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide in Advanced Material Synthesis

Part 1: Executive Summary & Technical Rationale 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide (CAS: 1041598-53-1) is a specialized fluorinated building block that serves as a high-reactivity scaffold for constructing funct...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

4-Fluoro-N-methyl-3-nitrobenzenesulfonamide (CAS: 1041598-53-1) is a specialized fluorinated building block that serves as a high-reactivity scaffold for constructing functional materials. Unlike generic intermediates, this molecule possesses a unique "Push-Pull-Click" architecture that makes it indispensable for precision material engineering.

The "Push-Pull-Click" Mechanism

The utility of this compound in material science is dictated by the electronic synergy between its three functional groups on the benzene ring:

  • The "Click" Handle (C4-Fluorine): The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ). The electron-withdrawing nature of the ortho-nitro group and the para-sulfonamide group creates a strong dipole, making the C4 position highly electrophilic. This allows for rapid, "click-like" conjugation with amine- or thiol-terminated polymers under mild conditions.
    
  • The "Switch" (C3-Nitro Group): Initially, the nitro group serves as an electron-withdrawing activator. However, post-conjugation, it can be reduced to an amine (aniline). This transforms the site from an electron acceptor to a donor, enabling the synthesis of polybenzimidazoles (PBIs) —a class of materials known for extreme thermal stability and proton conductivity (used in fuel cells).

  • The "Anchor" (C1-Sulfonamide): The N-methyl sulfonamide moiety provides chemical stability and hydrogen-bonding capability. It often acts as a polarity tuner in polymer matrices or as a pharmacophore linker in drug-eluting stents and hydrogels.

Key Applications in Material Science[1]
  • High-Performance Polymers: Precursor for benzimidazole-based resins used in aerospace composites.

  • Surface Functionalization: Covalent grafting of sensing motifs onto amine-functionalized silica, graphene oxide, or metal-organic frameworks (MOFs).

  • Optoelectronic Materials: Synthesis of push-pull chromophores where the sulfonamide acts as an acceptor and the substituted amine acts as a donor.

Part 2: Experimental Protocols

Protocol A: Grafting onto Amine-Functionalized Polymers

Objective: To covalently attach the nitro-sulfonamide motif to a polymer backbone (e.g., amine-terminated PEG or chitosan) for surface modification.

Mechanism: The terminal amine of the polymer attacks the C4 position, displacing fluoride.

Materials:

  • Reagent: 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide (1.2 equivalents relative to amine groups).[1]

  • Substrate: Amine-terminated Polymer (e.g., PEG-NH2, MW 2000).

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMF or DMSO (polar aprotic solvents accelerate

    
    ).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the amine-polymer in 5 mL of anhydrous DMF under nitrogen atmosphere.

  • Activation: Add 2.0 mmol (278 µL) of Et3N to the solution. Stir for 10 minutes at room temperature to ensure deprotonation of ammonium species.

  • Addition: Add 1.2 mmol (approx. 281 mg) of 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide as a solid or predissolved in 1 mL DMF.

  • Reaction: Heat the mixture to 60°C for 4-6 hours .

    • Note: The solution often turns yellow/orange, indicating the formation of the aniline derivative (chromophore formation).

  • Quenching & Purification: Cool to room temperature. Precipitate the polymer by pouring the reaction mixture into cold diethyl ether (or appropriate non-solvent for the polymer).

  • Validation: Filter, wash with water (to remove fluoride salts), and dry under vacuum.

Self-Validating Checkpoint:

  • 1H NMR: Look for the disappearance of the aromatic signals of the starting fluoride (typically doublets around 7.5-8.5 ppm) and the appearance of upshifted signals corresponding to the aniline product.

  • 19F NMR: Complete disappearance of the aryl-fluoride signal (approx. -100 to -110 ppm).

Protocol B: Reduction to Benzimidazole Precursor (Post-Grafting)

Objective: Convert the nitro group to an amine to enable cross-linking or cyclization (forming benzimidazole).

Materials:

  • Substrate: Nitro-functionalized polymer (from Protocol A).

  • Catalyst: 10% Pd/C or Raney Nickel.

  • Hydrogen Source: H2 balloon or Ammonium Formate (transfer hydrogenation).

  • Solvent: Ethanol/THF (1:1).

Step-by-Step Procedure:

  • Setup: Dissolve the nitro-polymer in Ethanol/THF. Add 10 wt% of Pd/C catalyst.

  • Reduction: Purge with H2 gas (balloon pressure) and stir vigorously at room temperature for 12 hours.

    • Alternative: Add 5 equivalents of ammonium formate and heat to 60°C for 1 hour (safer, no gas cylinder required).

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate to obtain the ortho-diamine polymer.

  • Cyclization (Optional): React with a carboxylic acid derivative or aldehyde at high temperature (140°C+) to close the imidazole ring, locking in thermal stability.

Part 3: Data Visualization & Logic

Figure 1: The "Push-Pull-Click" Reaction Pathway

This diagram illustrates the transformation from the fluorinated precursor to the final functional material.

SNAr_Pathway cluster_reduction Phase 2: Material Hardening Start 4-Fluoro-N-methyl- 3-nitrobenzenesulfonamide (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Step 1: Attack (DMF, 60°C) Polymer Amine-Functionalized Polymer (R-NH2) (Nucleophile) Polymer->Intermediate Product Functionalized Nitro-Polymer Intermediate->Product Step 2: Fluoride Elimination Byproduct HF / Salt Intermediate->Byproduct -HF Reduced Ortho-Diamine Derivative Product->Reduced Pd/C, H2 Reduction Benzimidazole Polybenzimidazole (High-Temp Material) Reduced->Benzimidazole Cyclization (High T)

Caption: Figure 1. Reaction logic flow from raw reagent to high-performance benzimidazole material via


 and reduction.
Table 1: Comparative Reactivity & Properties
Property4-Fluoro-N-methyl-3-nitrobenzenesulfonamide4-Fluoro-3-nitrobenzenesulfonamide (Unmethylated)Relevance to Materials
Solubility High in organic solvents (DCM, THF)Moderate (H-bonding leads to aggregation)N-Methyl variant is superior for solution-phase polymer synthesis.
Acidity Non-acidic sulfonamide nitrogenAcidic proton on sulfonamide (pKa ~10)N-Methyl prevents side reactions with bases used in

.
Reactivity High (

active)
High (

active)
Both are excellent electrophiles.
Thermal Stability Moderate (<200°C)ModeratePrecursor stability allows for melt-processing in some resins.

Part 4: References

  • Dana-Farber Cancer Institute. (2021).[2] Patent WO2021/133896: Synthesis of Exemplary Compounds (Compound 3).[2] World Intellectual Property Organization. Retrieved October 26, 2025, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide

Welcome to the technical support center for the synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Synthesis Overview & Key Challenges

The synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide is a sequential process that requires careful control over reaction conditions to achieve high yield and purity. The overall synthetic pathway involves two primary transformations:

  • Formation of the Sulfonamide: Reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with methylamine.

  • N-Methylation (if starting from the primary sulfonamide): Introduction of a methyl group onto the sulfonamide nitrogen.

Alternatively, the target molecule can be synthesized directly from 4-fluoro-3-nitrobenzenesulfonyl chloride and methylamine. This guide will address challenges in both the direct synthesis and the two-step approach involving the intermediate primary sulfonamide, 4-fluoro-3-nitrobenzenesulfonamide.

The primary challenges in this synthesis revolve around:

  • Chemoselectivity: Ensuring the reaction occurs at the desired functional group without unintended side reactions.

  • Over-alkylation: Preventing the formation of the di-methylated sulfonamide byproduct.

  • Nucleophilic Aromatic Substitution (SNAr): Mitigating the potential for displacement of the activated fluorine atom.

  • Purification: Effectively separating the desired product from starting materials, byproducts, and reagents.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Yield of Sulfonamide 1. Hydrolysis of 4-fluoro-3-nitrobenzenesulfonyl chloride: This starting material is highly moisture-sensitive.[1]Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Rationale: The electrophilic sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack by water, leading to the formation of the unreactive sulfonic acid.
2. Low nucleophilicity of methylamine: While methylamine is a good nucleophile, its concentration or reactivity might be compromised.Solution: Use a fresh, high-quality source of methylamine (e.g., a solution in THF or ethanol, or as a gas). Ensure accurate measurement of the reagent. Consider using a slight excess (1.1-1.2 equivalents) of methylamine. Rationale: A sufficient concentration of the nucleophile is essential to drive the reaction to completion.
3. Inadequate base: The reaction generates HCl, which can protonate the methylamine, rendering it non-nucleophilic.Solution: Include a non-nucleophilic base such as triethylamine or pyridine in the reaction mixture to scavenge the HCl produced.[2] Rationale: The base neutralizes the acid byproduct, ensuring a constant supply of free methylamine to react with the sulfonyl chloride.
Formation of a White Precipitate and Low Yield of Desired Product Precipitation of methylammonium chloride: This occurs when the generated HCl reacts with methylamine.Solution: This is a normal observation. The key is to ensure the desired sulfonamide remains in solution for ease of workup. Choose a solvent in which the sulfonamide is soluble but the ammonium salt has limited solubility, facilitating its removal by filtration if desired. Rationale: The formation of the salt confirms that the reaction is proceeding and that the base is effectively trapping the HCl.
Presence of a Significant Amount of Di-methylated Byproduct Over-methylation of the primary sulfonamide: The mono-methylated sulfonamide can be deprotonated and react with another molecule of the methylating agent. Sulfonamides with electron-withdrawing groups are more acidic and prone to a second substitution.[3]Solution: Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide or dimethyl sulfate), using only a slight excess. Add the methylating agent slowly and at a low temperature to control the reaction rate. Rationale: Slow addition and temperature control minimize localized high concentrations of the methylating agent, reducing the likelihood of the second methylation event.
Formation of an Impurity with a Higher Molecular Weight, Lacking Fluorine Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom: The fluorine atom is activated by the ortho-nitro group and can be displaced by nucleophiles, including methylamine, especially at elevated temperatures.[4]Solution: Conduct the reaction at low temperatures (e.g., 0 °C to room temperature). Avoid prolonged reaction times and high temperatures. Use a non-nucleophilic base for HCl scavenging. Rationale: The rate of SNAr is highly temperature-dependent. Keeping the temperature low favors the desired nucleophilic attack at the sulfonyl chloride over substitution at the aromatic ring.
Difficult Purification: Oily Product or Co-elution during Chromatography 1. Presence of residual starting materials or byproducts. Solution: Employ a multi-step purification strategy. Start with an aqueous workup to remove water-soluble impurities. Follow with recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol). If necessary, perform column chromatography on silica gel using a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes). Rationale: The polarity of the sulfonamide and potential impurities can be similar, making a single purification method insufficient.
2. The product itself is a low-melting solid or oil. Solution: If recrystallization is challenging, consider trituration with a non-polar solvent like hexanes to induce solidification and remove non-polar impurities. For chromatography, use a high-resolution silica gel and a shallow solvent gradient. Rationale: Trituration can effectively purify compounds that are reluctant to crystallize by washing away soluble impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in this synthesis?

A1: The nitro group plays a dual role. Firstly, it is a strong deactivating group and a meta-director in electrophilic aromatic substitution. However, in the context of the starting material, 4-fluoro-3-nitrobenzenesulfonyl chloride, its presence is a result of the nitration of a precursor. Secondly, and more importantly for the subsequent reactions, the nitro group is a powerful electron-withdrawing group. This has two significant effects:

  • It increases the acidity of the N-H proton of the sulfonamide, which can make N-methylation more challenging to control, potentially leading to di-methylation.

  • It activates the aromatic ring towards nucleophilic aromatic substitution, making the fluorine atom susceptible to displacement by nucleophiles.

Q2: How can I confirm the regiochemistry of the nitration to ensure I have the desired 3-nitro isomer?

A2: The directing effects of the fluorine and sulfonyl chloride groups on the benzene ring determine the position of nitration. Fluorine is an ortho-, para-director, while the sulfonyl chloride group is a meta-director. In 4-fluorobenzenesulfonyl chloride, these directing effects are in opposition. However, nitration of similar compounds often leads to substitution at the position ortho to the fluorine and meta to the deactivating group. Confirmation of the isomer should be done using analytical techniques such as:

  • 1H NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

  • 13C NMR Spectroscopy: The number of signals and their chemical shifts in the aromatic region will differ between isomers.

  • NOE (Nuclear Overhauser Effect) NMR Spectroscopy: This can be used to confirm the spatial proximity of protons and thus the substitution pattern.

Q3: What are the safest and most effective methylating agents for the N-methylation of the sulfonamide?

A3: Several methylating agents can be used, each with its own advantages and safety considerations:

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS): These are common and effective but are toxic and should be handled with care in a fume hood. They are typically used with a base like potassium carbonate or cesium carbonate.

  • Diazomethane: This reagent is highly efficient for methylation with minimal byproducts. However, it is extremely toxic and explosive, requiring specialized glassware and handling procedures.[5]

  • Mitsunobu Reaction: This method uses an alcohol (methanol), a phosphine (e.g., triphenylphosphine), and an azodicarboxylate (e.g., DEAD or DIAD) to achieve N-alkylation.[6][7] It offers mild reaction conditions but can be challenging to purify due to the stoichiometric byproducts.

  • Phase Transfer Catalysis: This method can be a greener alternative, using a phase transfer catalyst to facilitate the reaction between the sulfonamide in an organic phase and a methylating agent in an aqueous or solid phase.[8][9]

For this specific substrate, starting with methyl iodide or dimethyl sulfate with careful control of stoichiometry and temperature is a practical approach.

Q4: Can I use methylamine directly with 4-fluoro-3-nitrobenzenesulfonyl chloride to get the final product in one step?

A4: Yes, this is a common and efficient approach. The reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with two equivalents of methylamine will yield 4-fluoro-N-methyl-3-nitrobenzenesulfonamide and methylammonium chloride.[10] One equivalent of methylamine acts as the nucleophile, and the second acts as a base to neutralize the HCl produced.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-3-nitrobenzenesulfonamide (Intermediate)

This protocol outlines the synthesis of the primary sulfonamide from the corresponding sulfonyl chloride.

Materials:

  • 4-fluoro-3-nitrobenzenesulfonyl chloride

  • Ammonia solution (e.g., 28-30% in water)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent like ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a concentrated solution of ammonia (2.0-3.0 eq) dropwise to the stirred solution. A white precipitate may form.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add water to the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-fluoro-3-nitrobenzenesulfonamide.[11][12]

Protocol 2: Synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide

This protocol describes the direct synthesis from the sulfonyl chloride and methylamine.

Materials:

  • 4-fluoro-3-nitrobenzenesulfonyl chloride

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (optional, if using methylamine hydrochloride)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Dissolve 4-fluoro-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of methylamine (2.2 eq) dropwise to the cooled and stirring solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

V. Visualizations

Synthetic Pathway

Synthesis_Pathway A 4-Fluorobenzenesulfonyl chloride B 4-Fluoro-3-nitrobenzenesulfonyl chloride A->B Nitration (HNO3, H2SO4) C 4-Fluoro-3-nitrobenzenesulfonamide B->C Ammonolysis (NH3) D 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide B->D Amination (CH3NH2) C->D N-Methylation (e.g., CH3I, base)

Caption: Overall synthetic routes to 4-fluoro-N-methyl-3-nitrobenzenesulfonamide.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity (e.g., 1H NMR of sulfonyl chloride) start->check_sm check_conditions Review Reaction Conditions (Anhydrous? Inert atmosphere?) start->check_conditions check_stoichiometry Verify Stoichiometry (Amine, Base, Methylating Agent) start->check_stoichiometry analyze_byproducts Analyze Byproducts (GC-MS, LC-MS) start->analyze_byproducts hydrolysis Sulfonic Acid Detected? (Hydrolysis) analyze_byproducts->hydrolysis snar Loss of Fluorine Detected? (SNAr) analyze_byproducts->snar overmethylation Di-methylated Product Detected? (Over-methylation) analyze_byproducts->overmethylation solution_hydrolysis Use Anhydrous Solvents & Inert Atmosphere hydrolysis->solution_hydrolysis Yes solution_snar Lower Reaction Temperature & Use Non-nucleophilic Base snar->solution_snar Yes solution_overmethylation Slow Addition of Methylating Agent & Precise Stoichiometry overmethylation->solution_overmethylation Yes

Caption: A decision-making workflow for troubleshooting common synthesis issues.

VI. References

  • PubMed. (2006, March 15). Optimized selective N-methylation of peptides on solid support. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved February 24, 2026, from [Link]

  • RSC Publishing. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved February 24, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved February 24, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. Retrieved February 24, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 8). Phase Transfer Catalysis. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). N-Alkylation of sulfoximines and sulfonimidamides under phase transfer catalysis. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 24, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 24, 2026, from [Link]

  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 4-fluoro -N-methyl-3-nitroaniline. Retrieved February 24, 2026, from

  • ResearchGate. (n.d.). General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride.... Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved February 24, 2026, from [Link]

  • PMC. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved February 24, 2026, from [Link]

  • MDPI. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Retrieved February 24, 2026, from

  • Shimadzu. (n.d.). Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved February 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide

Product Code: 4F-NM-3NBSA CAS: 1041598-53-1 Chemical Formula: C₇H₇FN₂O₄S Molecular Weight: 234.20 g/mol Introduction: The Purification Strategy Purifying 4-fluoro-N-methyl-3-nitrobenzenesulfonamide requires navigating a...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 4F-NM-3NBSA CAS: 1041598-53-1 Chemical Formula: C₇H₇FN₂O₄S Molecular Weight: 234.20 g/mol

Introduction: The Purification Strategy

Purifying 4-fluoro-N-methyl-3-nitrobenzenesulfonamide requires navigating a delicate balance. The electron-withdrawing nitro and fluoro groups stabilize the molecule but also increase the acidity of the sulfonamide proton (


). This acidity is your primary lever for purification, allowing for a "pH-switch" extraction strategy that separates the product from both neutral impurities and highly acidic byproducts like sulfonic acids.

This guide moves beyond generic protocols, addressing the specific physicochemical behavior of N-methylated nitro-sulfonamides.

Part 1: Quick Diagnostic & Triage

Before attempting a full purification, diagnose the state of your crude material using this decision matrix.

ObservationProbable CauseRecommended Action
Sticky Red/Orange Oil Solvent occlusion or trace N-methylamine salts.Perform Trituration Protocol A .
Pungent "Fishy" Odor Residual Methylamine.Wash organic phase with 1M HCl.
Acrid/Sour Odor Residual Sulfonyl Chloride or HCl.[1]Perform Base Wash Protocol B .
Yellow Solid (Low MP) Presence of Hydrolyzed Sulfonic Acid.Perform Bicarbonate Wash .
Dark Impurities Oxidation of the nitroarene core.Activated Carbon filtration (Hot).[2][3]

Part 2: Troubleshooting Q&A

Q1: My product is "oiling out" during recrystallization instead of forming crystals. How do I fix this?

The Science: Nitro-substituted sulfonamides often have low melting points and high affinity for organic solvents. "Oiling out" occurs when the compound separates as a liquid phase before the solution reaches the saturation point for crystallization, often due to the presence of impurities that depress the melting point (eutectic formation).[4]

The Solution: Two-Solvent Displacement Do not simply cool the flask. You must lower the solubility power of the solvent system gradually at a temperature above the oiling point.

  • Dissolve: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (EtOAc) or Acetone (approx. 40-50°C).

  • Displace: Add warm Hexanes or Heptane dropwise until persistent turbidity is observed.

  • Re-dissolve: Add just enough EtOAc to clear the solution.

  • Seed & Cool: Add a seed crystal (if available) or scratch the glass.[4] Allow to cool to Room Temperature (RT) slowly.

  • Trituration (Alternative): If it oils out again, remove the solvent, add cold Diethyl Ether or MTBE, and sonicate vigorously to induce nucleation.

Q2: I suspect unreacted sulfonyl chloride is contaminating my product. How do I remove it?

The Science: The starting material, 4-fluoro-3-nitrobenzenesulfonyl chloride, is a neutral electrophile. Unlike the sulfonic acid byproduct, it does not ionize at pH 8. However, it hydrolyzes slowly in water.

The Protocol: Nucleophilic Quench & Wash [1]

  • Quench: Add N,N-Dimethylaminopropylamine (DMAPA) (0.1 eq) or aqueous ammonia to the reaction mixture before workup. This converts residual chloride into a highly polar sulfonamide or water-soluble salt that is easily washed away.

  • Standard Wash: If the product is already isolated, dissolve in EtOAc and wash with saturated NaHCO₃ . Heat the biphasic mixture gently (35°C) for 30 minutes. This accelerates the hydrolysis of the chloride to the water-soluble sulfonate.[1]

Q3: How do I separate the product from the sulfonic acid byproduct (4-fluoro-3-nitrobenzenesulfonic acid)?

The Science: This is a classic


 separation.
  • Sulfonic Acid:

    
     (Strong acid, fully ionized at pH 7).
    
  • Sulfonamide Product:

    
     (Weak acid, ionized only at pH > 12).
    

The Workflow:

  • Dissolve crude in EtOAc.

  • Wash 1: Wash with 5% NaHCO₃ (aq) .

    • Result: The sulfonic acid (as sodium sulfonate) goes into the Aqueous Layer . The Product stays in the Organic Layer .

  • Wash 2: Wash with Water (to remove salts).

  • Dry & Concentrate: Dry organic layer over Na₂SO₄.

Critical Warning: Do not wash with strong base (NaOH) at this stage, or you will deprotonate your product and lose it to the aqueous layer.

Part 3: Advanced Purification Workflows

Workflow A: The "pH-Switch" Extraction (High Purity)

Use this method if the crude is <85% pure or contains significant non-acidic impurities.

Purification Start Crude Mixture (Dissolved in EtOAc) Wash1 Wash with 1M HCl Start->Wash1 Remove Amines Wash2 Wash with 5% NaHCO3 Wash1->Wash2 Organic Phase AcidLayer Aqueous Layer: Amine Salts (Discard) Wash1->AcidLayer BicarbLayer Aqueous Layer: Sulfonic Acids (Discard) Wash2->BicarbLayer OrgLayer1 Organic Layer: Product + Neutrals Wash2->OrgLayer1 Organic Phase Extract Extract with 0.5M NaOH (Cold) OrgLayer2 Organic Layer: Neutral Impurities (Discard) Extract->OrgLayer2 ProdAq Aqueous Layer (pH 13): Product Anion Extract->ProdAq Product in Water OrgLayer1->Extract Select Product Precip Acidify to pH 4 with 6M HCl ProdAq->Precip Regenerate Neutral Form Final Filter Solid Product Precip->Final

Caption: Logical flow for the "pH-Switch" purification, leveraging the acidity of the sulfonamide N-H.

Workflow B: Recrystallization Solvent Screen

If extraction is insufficient, use recrystallization.

Solvent SystemRatio (v/v)TemperatureSuitability
Ethanol / Water 90:10Reflux

0°C
Best Starting Point. Good recovery, removes salts.
IPA / Water 80:20Reflux

-10°C
Good for removing colored impurities.
EtOAc / Hexanes Solvent/Anti-solvent50°C

RT
Use if compound hydrolyzes in hot water (unlikely but safer).
Toluene Pure80°C

RT
Good for removing non-polar tars.

Part 4: Detailed Protocols

Protocol 1: Acid/Base Extraction (The "pH Switch")

Target: Removal of neutral organic impurities and sulfonic acids.

  • Dissolution: Dissolve 10 g of crude solid in 100 mL Ethyl Acetate.

  • Acid Wash: Wash with 30 mL 1M HCl (removes unreacted methylamine). Discard aqueous.

  • Bicarb Wash: Wash with 2 x 30 mL Sat. NaHCO₃ (removes sulfonic acid). Discard aqueous.

  • Base Extraction (Critical Step):

    • Extract the organic layer with 3 x 30 mL 0.5M NaOH .

    • Note: The product will deprotonate and move into the Aqueous Phase (yellowish color).

    • Keep the Aqueous phase. Discard the Organic phase (contains bis-sulfonamides, starting material).

  • Precipitation:

    • Cool the combined NaOH aqueous extracts to 0-5°C.

    • Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~2-3.

    • The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Protocol 2: Activated Carbon Treatment

Target: Removal of colored oxidation byproducts.

  • Dissolve the semi-pure product in boiling Ethanol (95%).

  • Add Activated Carbon (5-10 wt% of product mass).

  • Stir at reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad into a clean flask.

  • Allow filtrate to cool slowly for crystallization.[2][4]

References

  • PubChem. N-Methylbenzenesulfonamide | C7H9NO2S.[5] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Sulfonamides. Available at: [Link]

Sources

Troubleshooting

troubleshooting guide for 4-fluoro-N-methyl-3-nitrobenzenesulfonamide reactions

Technical Support Center: 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide Introduction: The "Venetoclax-Like" Scaffold Welcome to the technical support hub for 4-fluoro-N-methyl-3-nitrobenzenesulfonamide (CAS: 1041598-53-1)....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide

Introduction: The "Venetoclax-Like" Scaffold

Welcome to the technical support hub for 4-fluoro-N-methyl-3-nitrobenzenesulfonamide (CAS: 1041598-53-1).[1]

This reagent is a highly specialized electrophile, primarily used as a "warhead" in the synthesis of Bcl-2 family inhibitors (similar to Venetoclax/ABT-199).[1] Its reactivity is defined by the "Activated Fluorine" at position 4. The ortho-nitro group and the para-sulfonamide group create a strong electron-deficient environment, making the fluorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).

However, the presence of the N-methyl sulfonamide moiety (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


)  introduces a "hidden" acidic proton that often complicates standard protocols. This guide addresses the specific electronic and solubility challenges of this molecule.

Module 1: The Primary Reaction ( Coupling)

Context: The most common application is displacing the fluorine with an amine (e.g., a piperazine derivative) to build the core biaryl scaffold.

Q1: My reaction with a secondary amine is stalling at <50% conversion. I am using NaH (or K2CO3) in DMF. What is wrong?

Diagnosis: You are likely suffering from "Anionic Deactivation." The sulfonamide nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) has a pKa of approximately 10–11. If you use a strong base (like NaH) or even excess carbonate at high temperatures, you deprotonate this nitrogen.
  • The Problem: The resulting sulfonamide anion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) donates electron density back into the benzene ring. This drastically reduces the electrophilicity of the C-F bond, making it resistant to nucleophilic attack.
    

The Fix:

  • Switch Bases: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or TEA (Triethylamine) .[1] These are strong enough to neutralize the HCl/HF generated but usually too bulky or weak to fully deprotonate the sulfonamide equilibrium.

  • Solvent Choice: Switch to DMSO or NMP . These solvents stabilize the transition state (Meisenheimer complex) better than THF or Dichloromethane.

  • Stoichiometry: Use 1.2–1.5 equivalents of the amine nucleophile and 2.0–3.0 equivalents of DIPEA.

Q2: I see a new impurity at RRT 0.85 that matches the mass of [M-F+OH]. Is the reagent hydrolyzing?

Diagnosis: Yes, you are observing Hydrolysis to the Phenol. The activation that makes the fluorine susceptible to amines also makes it susceptible to water (hydroxide ions).

  • Cause: Wet hygroscopic solvents (DMF/DMSO absorb water rapidly) or using hydroxide bases (NaOH/KOH).[1]

The Fix:

  • Dry Solvents: Use anhydrous DMF/DMSO (water content <0.05%).[1]

  • Atmosphere: Run the reaction under Nitrogen or Argon.[2]

  • Temperature: Do not exceed 80°C unless necessary; hydrolysis rates increase exponentially with temperature.

Visualization: The "Anionic Deactivation" Trap

The following diagram illustrates why strong bases kill the reaction efficiency.

SNAr_Mechanism Start 4-Fluoro-N-methyl- 3-nitrobenzenesulfonamide Base_Strong Strong Base (NaH, tBuOK) Start->Base_Strong Deprotonation Base_Weak Organic Base (DIPEA, TEA) Start->Base_Weak Equilibrium Anion DEACTIVATED SPECIES (Sulfonamide Anion) Resistant to SNAr Base_Strong->Anion Fast Product DESIRED PRODUCT (Amine Coupled) Base_Weak->Product Nucleophilic Attack (SNAr) Anion->Product Blocked/Very Slow

Caption: Figure 1. Mechanism of Anionic Deactivation. Strong bases deprotonate the sulfonamide, rendering the ring electron-rich and unreactive toward ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


.

Module 2: Nitro Reduction & Chemoselectivity

Context: After coupling, the nitro group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is often reduced to an aniline (

) for further amide coupling (e.g., attaching the Bcl-2 binding acyl group).
Q3: I am trying to reduce the nitro group using Pd/C and H2, but I am losing the Fluorine atom (if coupling wasn't done first) or seeing side products.

Diagnosis: Hydrodehalogenation. If you attempt to reduce the nitro group before displacing the fluorine, Palladium (Pd) catalysts will readily cleave the C-F bond under hydrogenation conditions, especially in the presence of the basic amine formed.

The Fix:

  • Order of Operations: ALWAYS perform the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     displacement of Fluorine first. The resulting amine-substituted ring is much more stable.
    
  • Alternative Reduction: If you must reduce in the presence of the Fluorine (rare), use Iron (Fe) powder / Ammonium Chloride (

    
    )  in EtOH/Water. This is a chemoselective method that reduces 
    
    
    
    without touching aryl halides.
  • Catalyst Poisoning: The sulfonamide sulfur can weakly coordinate Pd, slowing down hydrogenation. Increase catalyst loading to 10-15 wt% or use Pt/C (Platinum on Carbon) which is more robust against sulfur poisoning.[1]

Module 3: Solubility & Handling

Q4: The starting material precipitates out when I add the amine in Isopropanol (IPA).

Diagnosis: Solubility Mismatch. 4-fluoro-N-methyl-3-nitrobenzenesulfonamide is highly crystalline and lipophilic.[1] It has poor solubility in alcohols (MeOH, IPA) at room temperature.[1]

The Fix:

  • Co-solvent System: Use a mixture of THF/IPA (1:1) or DMF/IPA .

  • Temperature: Heat the mixture to 40-50°C to ensure homogeneity before adding the nucleophile.

  • Note on Workup: Because the product often precipitates upon cooling or adding water, this can be used to your advantage. Diluting the DMF reaction mixture with water usually crashes out the pure coupled product, avoiding column chromatography.

Experimental Protocol: Optimized Coupling

Objective: Synthesis of a generic amine-coupled intermediate.

ParameterConditionRationale
Stoichiometry 1.0 eq Sulfonamide : 1.2 eq AmineSlight excess of amine drives reaction to completion.[1]
Base DIPEA (3.0 eq) Neutralizes HF; prevents sulfonamide deprotonation.[1]
Solvent Anhydrous DMSO (0.2 M concentration)High dielectric constant stabilizes the polar transition state.
Temperature 60 °C Sufficient activation energy without promoting hydrolysis.
Time 4 – 12 HoursMonitor by LCMS.[1]

Step-by-Step:

  • Dissolve 4-fluoro-N-methyl-3-nitrobenzenesulfonamide (1.0 eq) in anhydrous DMSO.

  • Add DIPEA (3.0 eq) followed by the Amine Nucleophile (1.2 eq).[1]

  • Heat to 60 °C under

    
     atmosphere.
    
  • Monitor: Check LCMS for disappearance of SM (M+H 235.0) and appearance of Product.

  • Workup: Cool to RT. Slowly pour into 5 volumes of vigorously stirring Ice Water .

  • Isolation: Filter the resulting precipitate. Wash with water to remove DMSO/DIPEA salts.[1] Dry in a vacuum oven at 45 °C.

References

  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets."[1] Nature Medicine, 19(2), 202-208.[1] (Describes the foundational chemistry of this scaffold).

  • Tao, Z. F., et al. (2014). "Discovery of a Potent and Selective BCL-XL Inhibitor with In Vivo Activity." ACS Medicinal Chemistry Letters, 5(10), 1088–1093.[1] (Details

    
     conditions on fluoro-nitro-benzenesulfonamides). 
    
  • Ashweek, N. J., et al. (2020). "Process Development of Venetoclax: A Novel Bcl-2 Inhibitor." Organic Process Research & Development, 24(8), 1482–1493.[1] (Industrial scale-up troubleshooting for this specific reaction class). [1]

Sources

Optimization

Technical Support Center: 4-fluoro-N-methyl-3-nitrobenzenesulfonamide

Welcome to the technical support center for 4-fluoro-N-methyl-3-nitrobenzenesulfonamide (FNMBS). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-fluoro-N-methyl-3-nitrobenzenesulfonamide (FNMBS). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this highly functionalized molecule. By understanding the inherent reactivity of its constituent groups, you can design more robust experiments and troubleshoot unexpected outcomes with confidence.

Section 1: Compound Stability Profile & Core Concepts

4-fluoro-N-methyl-3-nitrobenzenesulfonamide is a compound of interest due to its unique combination of functional groups, making it a valuable building block in medicinal and agrochemical research.[1] However, this same structural complexity presents specific stability challenges. The molecule's reactivity is primarily governed by three key features:

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group that significantly influences the aromatic ring's electronics.[2]

  • The Fluorine Atom (-F): Located ortho to the activating nitro group, making it susceptible to nucleophilic aromatic substitution.

  • The N-methylsulfonamide Group (-SO₂NHCH₃): A generally stable moiety, but its integrity can be compromised under harsh conditions.[3]

Understanding the interplay between these groups is crucial for successful experimentation.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and use of FNMBS in a practical question-and-answer format.

General Handling and Storage

Q1: What are the recommended storage conditions for 4-fluoro-N-methyl-3-nitrobenzenesulfonamide?

A1: Based on data for the structurally similar compound 4-fluoro-3-nitrobenzenesulfonamide, long-term stability is best achieved by storing the compound in a cool, dry, and dark environment.[1] We recommend the following:

ParameterRecommendationRationale
Temperature 2 - 8 °CMinimizes thermal degradation and slows down potential side reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against atmospheric moisture and oxygen, which can participate in degradation pathways.
Light Amber Vial / Dark LocationNitroaromatic compounds can be photosensitive. Protection from light prevents photochemical degradation.
Container Tightly Sealed VialPrevents hydrolysis from atmospheric moisture.[4]

Q2: My solid FNMBS has changed color from pale yellow to a darker yellow or brown. Is it still usable?

A2: A slight color change may not significantly impact purity for some applications, but a noticeable darkening often indicates the formation of degradation products. The pale yellow color is characteristic of many nitroaromatic compounds.[1] We recommend performing a purity check (e.g., HPLC, LC-MS, or ¹H-NMR) before use. If significant impurities are detected, repurification by recrystallization or column chromatography may be necessary.

Troubleshooting Experimental Failures

Q3: My reaction is giving low yield, and I suspect the starting material is degrading. What are the most likely degradation pathways?

A3: The two most probable degradation pathways under typical reaction conditions are Nucleophilic Aromatic Substitution (SNAr) of the fluoride and Reduction of the Nitro Group . A third, less common pathway is the hydrolysis of the sulfonamide bond.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is highly activated towards displacement by the potent electron-withdrawing nitro group positioned ortho to it. This makes the compound highly susceptible to attack by nucleophiles.

  • Causality: The nitro group delocalizes the negative charge of the Meisenheimer complex intermediate, dramatically lowering the activation energy for fluoride displacement.

  • Common Culprits: Amine-based buffers (e.g., Tris), primary or secondary amines, hydroxide ions (high pH), alkoxides, and thiol-containing reagents (e.g., DTT, glutathione).

  • Evidence: Mass spectrometry data showing a mass increase corresponding to the addition of the nucleophile and loss of fluorine (-19 Da for F, +17 Da for OH, etc.). The disappearance of the characteristic C-F coupling in ¹⁹F or ¹³C NMR is also definitive proof.

SNAr_Pathway Reactant 4-fluoro-N-methyl-3-nitrobenzenesulfonamide F-Ar-SO₂NHCH₃ Intermediate Meisenheimer Complex [Ar(F, Nu)-SO₂NHCH₃]⁻ Reactant->Intermediate + Nu⁻ Product Substituted Product Nu-Ar-SO₂NHCH₃ Intermediate->Product - F⁻ Fluoride F⁻ Nucleophile Nu⁻

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Pathway 2: Reduction of the Nitro Group

The nitro group is readily reduced to a nitroso, hydroxylamine, or primary amine (-NH₂) functionality. This transformation dramatically alters the compound's electronic properties, solubility, and reactivity.

  • Causality: Many common reagents used in synthesis are potent reducing agents. Nitrobenzenes are particularly sensitive to these conditions.[3]

  • Common Culprits: Catalytic hydrogenation (H₂, Pd/C), dissolving metals (Fe, Sn, Zn in acid), and hydride reagents like sodium borohydride under certain conditions, especially with catalysts.

  • Evidence: A significant color change, often from yellow to colorless or reddish-brown (anilines can oxidize and polymerize). Mass spectrometry will show a mass change of -30 Da (NO₂ → NH₂). The aromatic substitution pattern in ¹H NMR will also shift significantly.

Nitro_Reduction_Pathway Start FNMBS R-NO₂ Nitroso Nitroso Intermediate R-NO Start->Nitroso [H] Hydroxylamine Hydroxylamine Intermediate R-NHOH Nitroso->Hydroxylamine [H] Amine Final Amine Product R-NH₂ Hydroxylamine->Amine [H]

Caption: Stepwise Reduction of the Nitro Group.

Q4: I am running a reaction in a basic aqueous buffer and observing multiple new spots on my TLC plate. What is happening?

A4: In basic aqueous media (pH > 8), you are likely observing competitive degradation via the SNAr pathway. The hydroxide ion (OH⁻) is a potent nucleophile that can displace the activated fluoride, leading to the formation of the corresponding phenol.

ConditionPrimary Stability ConcernRecommended Action
Aqueous, pH > 8 SNAr with OH⁻Use a non-nucleophilic buffer (e.g., HEPES, phosphate) and maintain pH between 6.0-7.5.
Presence of Amines SNAr with R-NH₂Avoid amine-based buffers. If an amine is a reactant, run the reaction at the lowest possible temperature to favor the desired reaction over degradation.
Presence of Thiols SNAr with RS⁻Use a non-thiol-based reducing agent if possible (e.g., TCEP).
Strong Reducing Agents Nitro Group ReductionChoose selective reducing agents or protect the nitro group if it's not the intended reaction site.

Section 3: Recommended Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Degradation

This protocol provides a framework for setting up a reaction that minimizes the risk of SNAr and other side reactions.

  • Vessel Preparation: Dry the reaction flask thoroughly under vacuum or in an oven (120 °C) and cool under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: Add FNMBS and any other solid reagents to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 5-10 minutes.

  • Solvent Addition: Add a dry, aprotic solvent (e.g., THF, Dioxane, Acetonitrile) via syringe. Aprotic solvents are preferred as they do not participate in SNAr.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath before adding any reactive reagents.

  • Base Addition (if required): If a base is needed, use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid bases like triethylamine or pyridine if possible, as they can act as nucleophiles.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Look for the appearance of new, more polar spots which may indicate degradation.

  • Work-up: Quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride) rather than pure water or basic solutions.

Protocol 2: Assessing FNMBS Stability in a New Buffer System

Before running a large-scale experiment in a new aqueous buffer, it is prudent to test for compound stability.

  • Stock Solution: Prepare a 10 mg/mL stock solution of FNMBS in a water-miscible organic solvent like DMSO or Acetonitrile.

  • Test Samples: In separate HPLC vials, add 990 µL of your target buffer and 10 µL of the FNMBS stock solution to achieve a final concentration of 100 µg/mL.

  • Control Sample: Prepare a control sample by adding 10 µL of the stock solution to 990 µL of Acetonitrile:Water (50:50).

  • Time Points: Analyze the samples immediately by HPLC-MS (t=0). Then, incubate the vials at your intended experimental temperature.

  • Analysis: Re-analyze the samples at set time points (e.g., 1h, 4h, 24h). Compare the peak area of the FNMBS in your test samples to the control. A significant decrease in peak area indicates degradation. Check the chromatogram for the appearance of new peaks.

Caption: Workflow for Assessing Compound Stability.

Section 4: References

  • Reinhard, M. & Drefahl, A. (1999). Handbook for the Chemical Analysis of Plastic and Polymer Additives. Wiley-VCH. [Link]

  • Poon, K. W. C., & Dudley, G. B. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Organic Chemistry. [Link]

  • Sharpe, R. J., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2026). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. [Link]

  • Chem-Impex International, Inc. 4-Fluoro-3-nitrobenzenesulfonamide. [Link]

  • Larrivée-Abbadie, L., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal. [Link]

  • Grygorenko, O. O., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • PrepChem.com. Synthesis of 4-nitrobenzenesulfonamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16782487, 4-Fluoro-3-nitrobenzenesulfonamide. [Link]

  • Cho, S. D., et al. (2009). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Agrawal, K. C., et al. (1984). Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2021). Bacterial degradation pathway of nitrobenzenes under aerobic conditions. ResearchGate. [Link]

  • Wang, D., et al. (2022). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology. [Link]

  • Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. [Link]

Sources

Troubleshooting

common pitfalls in the use of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting 4-fluoro-N-methyl-3-nitrobenzenesulfonamide Workflows Introduction: The "Deceptive" Scaffold 4-fluoro-N-meth...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting 4-fluoro-N-methyl-3-nitrobenzenesulfonamide Workflows

Introduction: The "Deceptive" Scaffold

4-fluoro-N-methyl-3-nitrobenzenesulfonamide is a high-value scaffold, primarily utilized as a precursor in the synthesis of Bcl-2 family inhibitors (e.g., Venetoclax analogs) and other bioactive sulfonamides. Its utility lies in its dual-activation : the 4-fluoro position is primed for Nucleophilic Aromatic Substitution (


) by the ortho-nitro and para-sulfonamide groups.

However, this molecule presents a "deceptive" reactivity profile. While the nitro and sulfonamide groups activate the ring, the acidic proton on the N-methyl sulfonamide moiety (


) often introduces invisible bottlenecks—specifically, anionic deactivation  during 

coupling.

This guide moves beyond standard protocols to address the mechanistic "why" behind common failures, ensuring your synthesis is robust and reproducible.

Module 1: Troubleshooting Coupling (The Fluorine Displacement)

Context: The most critical step is displacing the fluorine atom with an amine nucleophile. Users often report sluggish reaction rates despite the theoretical high reactivity of the substrate.

Q1: Why is my reaction stalling or proceeding slower than predicted?

Diagnosis: You are likely experiencing Anionic Ring Deactivation . The Mechanism: If you use a strong base (e.g., NaH, KOtBu, or excess alkoxide) to generate a stronger nucleophile, you inadvertently deprotonate the sulfonamide nitrogen first.

  • Neutral State: The

    
     group is strongly electron-withdrawing (Hammett 
    
    
    
    ), activating the ring for attack.
  • Anionic State: The deprotonated species

    
     is significantly less electron-withdrawing due to the negative charge repelling the incoming nucleophile and donating electron density back into the ring via induction/resonance. This raises the energy barrier for the Meisenheimer complex formation.
    

Corrective Protocol:

  • Switch Bases: Avoid strong metallating bases. Use a non-nucleophilic organic base like DIPEA (Hünig's base) or Triethylamine . These bases (

    
     of conjugate acid 
    
    
    
    ) exist in equilibrium and will not fully convert the sulfonamide to its unreactive anionic form.
  • Solvent Choice: Use polar aprotic solvents (DMSO, DMF, or NMP) to stabilize the transition state.

  • Temperature: If using a weak nucleophile (e.g., aniline), heat to 80–100°C. The thermal energy overcomes the barrier without requiring a strong base.

Q2: I see a new spot on TLC that isn't my product, and the Fluorine is gone. What is it?

Diagnosis: Hydrolysis (Phenol Formation). The Cause: The 4-fluoro-3-nitro motif is highly susceptible to hydrolysis by trace water, especially in the presence of hydroxide ions (which can be generated if using hygroscopic bases like KOH or Cs2CO3 in "wet" solvents). The Fix:

  • Dry Solvents: Ensure DMF/DMSO is anhydrous (<50 ppm water).

  • Base Handling: If using inorganic bases (e.g., K2CO3), dry them in an oven or flame-dry under vacuum before use.

  • Identification: The phenol byproduct (4-hydroxy-N-methyl-3-nitrobenzenesulfonamide) is often more polar and will streak on silica gel due to the phenolic proton.

Module 2: Chemical Stability & Handling

Q3: Can I store the N-methyl sulfonamide in solution?

Recommendation: No. While sulfonamides are generally stable, the 4-fluoro-3-nitro combination is an electrophilic "hotspot."

  • Risk: In solution (especially nucleophilic solvents like MeOH or EtOH), slow solvolysis can occur over weeks, replacing the Fluorine with a methoxy/ethoxy group.

  • Storage: Store as a solid at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Q4: I need to reduce the Nitro group to an Aniline. Which method preserves the Sulfonamide and Fluorine (if F is still present)?

Diagnosis: Chemoselectivity Challenges. If you have not yet displaced the Fluorine, standard hydrogenation (Pd/C + H2) will likely cause hydrodefluorination (cleaving the C-F bond), yielding the des-fluoro aniline.

Corrective Protocol (Nitro Reduction):

  • Scenario A: Fluorine is still present.

    • Do NOT use: Pd/C with H2.

    • Use:Iron powder / NH4Cl in EtOH/Water or SnCl2 in EtOAc/EtOH. These mild chemical reductions are chemoselective for the nitro group and will not touch the aryl-fluoride bond.

  • Scenario B: Fluorine has been displaced (Product is an aniline-sulfonamide).

    • Use: Standard Hydrogenation (10% Pd/C, H2 balloon, MeOH) is efficient and clean.

Module 3: Quantitative Data & Experimental Logic

Table 1: Base Selection Guide for on 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide
Base TypeExamplesSuitabilityMechanistic Outcome
Strong/Metallating NaH, LiHMDS, KOtBuPOOR Deprotonates sulfonamide (

); Deactivates ring; Slows reaction.
Inorganic Carbonate K2CO3, Cs2CO3MODERATE Effective but requires heat; Risk of hydrolysis if wet.
Tertiary Amine DIPEA, TEAEXCELLENT Scavenges HF; Maintains neutral sulfonamide (

); High reaction rate.
None (Neat) Excess Amine NucleophileGOOD Viable for liquid amines; The amine acts as both nucleophile and HF scavenger.

Visualizing the Pathway & Pitfalls

The following diagram illustrates the critical decision points in the synthesis workflow, highlighting where the "Anionic Deactivation" trap occurs.

SNAr_Workflow Start 4-Fluoro-N-methyl- 3-nitrobenzenesulfonamide Base_Choice Choice of Base Start->Base_Choice Strong_Base Strong Base (NaH, KOtBu) Base_Choice->Strong_Base Avoid Weak_Base Weak/Organic Base (DIPEA, K2CO3) Base_Choice->Weak_Base Recommended Deactivated INTERMEDIATE A: Sulfonamide Anion (Ring Deactivated) Strong_Base->Deactivated Deprotonation of N-H Activated INTERMEDIATE B: Neutral Sulfonamide (Ring Activated) Weak_Base->Activated Equilibrium Maintained Stalled OUTCOME: Stalled Reaction / Low Yield Deactivated->Stalled High Energy Barrier Success OUTCOME: Successful SNAr (Displacement of F) Activated->Success Fast Kinetics

Caption: Logic flow demonstrating how strong bases deactivate the electrophile by deprotonating the sulfonamide nitrogen.

Standardized Protocol: Displacement

Objective: Synthesis of N-methyl-3-nitro-4-(alkylamino)benzenesulfonamide.

  • Preparation: Dissolve 4-fluoro-N-methyl-3-nitrobenzenesulfonamide (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv). Note: Do not use NaH.

  • Nucleophile: Add the amine nucleophile (1.1 equiv).

  • Reaction:

    • For Primary Amines: Stir at Room Temperature for 2–4 hours.

    • For Secondary/Steric Amines: Heat to 60°C for 4–12 hours.

  • Workup: Dilute with water (precipitates product) or extract with EtOAc. Wash organic layer with 1N HCl (to remove excess DIPEA/amine) followed by Brine.

  • Validation: Check LCMS for mass (M+1). NMR should show loss of fluorine coupling signals in the aromatic region.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16782487, 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved from [Link]

Optimization

Technical Support Center: Scale-Up of 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide

[1] Status: Operational Ticket ID: SC-FNM-3N-SU Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: SC-FNM-3N-SU Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Process Safety and Impurity Control in Sulfonamide Synthesis[1]

Executive Summary

Scaling up the synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide presents two distinct engineering challenges: thermal management during the chlorosulfonation of 1-fluoro-2-nitrobenzene and chemoselectivity during the subsequent amination.[1]

The presence of the nitro group at the 3-position activates the fluorine at the 4-position, making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Without strict temperature and stoichiometric control, methylamine will displace the fluorine atom, resulting in a persistent "red impurity" (4-(methylamino)-N-methyl-3-nitrobenzenesulfonamide) that is difficult to remove downstream.[1]

This guide provides a self-validating protocol designed to minimize these risks.

Visual Workflow: Reaction Pathway & Critical Control Points

The following diagram illustrates the primary synthetic route and the critical side-reaction pathway that must be suppressed.

G Start 1-Fluoro-2-nitrobenzene (Starting Material) Inter Intermediate: 4-Fluoro-3-nitro- benzenesulfonyl chloride Start->Inter Step 1: Chlorosulfonation (High Exotherm, HCl Gas) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product TARGET: 4-Fluoro-N-methyl- 3-nitrobenzenesulfonamide Inter->Product Step 2: Sulfonylation (< 0°C, Kinetic Control) Impurity IMPURITY (SnAr): 4-(Methylamino)-N-methyl- 3-nitrobenzenesulfonamide Inter->Impurity Side Reaction: F-Displacement (> 0°C) Reagent2 Methylamine (MeNH2) Reagent2->Product

Caption: Figure 1. Synthesis workflow highlighting the critical SNAr side-reaction (red path) triggered by excess temperature or amine concentration.

Module 1: The Chlorosulfonation Phase

Objective: Convert 1-fluoro-2-nitrobenzene to 4-fluoro-3-nitrobenzenesulfonyl chloride.

The Engineering Challenge: Gas Evolution & Exotherm

This reaction releases 1 mole of H2SO4 and generates massive volumes of HCl gas. On a scale >100g, the gas evolution can physically foam the reaction out of the vessel ("puking") if the viscosity is not managed.

Protocol & Troubleshooting
ParameterSpecificationTechnical Rationale
Reagent Ratio 5.0 - 8.0 equiv ClSO3HExcess acid acts as the solvent and heat sink.[1] Reducing this volume increases viscosity and risks thermal runaway.[1]
Temperature Ramp: 0°C

25°C

80-100°C
Initial addition must be cold to prevent flash boiling of ClSO3H. High temp is required to drive the equilibrium to the sulfonyl chloride.[1]
Quench Pour reaction into iceNEVER add water to the acid. The hydrolysis is violent. The reaction mass must be trickled into a vigorously stirred ice slurry.
FAQ: Common Failures

Q: The reaction mixture turned into a black tar during heating. A: This indicates "charring" due to localized overheating.

  • Fix: Ensure your agitation is sufficient (high-torque overhead stirrer). If the mixture is too viscous, increase the ClSO3H equivalents to 8.0 or add a co-solvent like thionyl chloride (SOCl2) to lower viscosity and assist in chlorination.

Q: I cannot filter the product after quenching; it's a sticky gum. A: The intermediate sulfonyl chloride has a low melting point and often "oils out" in water.

  • Fix: Do not attempt to filter the aqueous quench directly. Extract the quenched mixture immediately with Dichloromethane (DCM) or Ethyl Acetate .[1] Wash the organic layer with cold brine, dry over MgSO4, and concentrate. Use the crude oil directly in the next step to avoid hydrolysis.

Module 2: The Amination Phase (Critical Step)

Objective: React the sulfonyl chloride with methylamine to form the sulfonamide without displacing the fluorine.

The Scientific Mechanism: Competing Electrophiles

You have two electrophilic sites:

  • The Sulfur (Sulfonyl Chloride): Reacts with amine to form the sulfonamide. (Fast, desired).

  • The C-4 Carbon (C-F bond): Activated by the ortho-nitro group and the para-sulfonyl group.[1] Reacts with amine via SNAr to displace Fluorine.[1] (Slower, but accelerates with heat).

Key Insight: The activation energy for SNAr is higher than for sulfonylation. Therefore, temperature is your selectivity switch. [1]

Protocol: The "Cold-Kill" Method[1]
  • Solvent: Dissolve the crude sulfonyl chloride in DCM or THF.[1] Cool to -10°C to -20°C .[1]

  • Base: Use a non-nucleophilic base (e.g., Triethylamine or DIPEA) to scavenge HCl, or use 2.0 equivalents of methylamine carefully.

  • Addition: Add the methylamine (as a solution in THF or Methanol) dropwise .

    • Monitor: Internal temperature must strictly stay below 0°C .[1]

  • Quench: Once addition is complete, quench immediately with dilute HCl (1M) while still cold. Do not allow the reaction to stir at room temperature for prolonged periods.

Troubleshooting Guide

Q: My product has a bright yellow/orange color, and NMR shows a methyl doublet at 3.0 ppm and another at 2.9 ppm. A: You have formed the SNAr impurity (4-(methylamino)-N-methyl-3-nitrobenzenesulfonamide).

  • Cause: The reaction got too warm (>0°C) or you used a large excess of methylamine.

  • Recovery: This impurity is less acidic than the product. You can try dissolving the crude solid in dilute NaOH (the sulfonamide will dissolve as the salt; the impurity might not). Filter off the undissolved impurity, then re-acidify the filtrate to precipitate the pure product.

Q: The yield is low, and I see starting material. A: The sulfonyl chloride likely hydrolyzed before reacting with the amine.

  • Fix: Ensure your amine solution is dry.[1] If using aqueous methylamine (40%), you must work extremely fast at -10°C to favor amination over hydrolysis.[1] Anhydrous methylamine in THF is superior for scale-up.[1]

Analytical Checkpoints

CheckpointMethodAcceptance Criteria
Intermediate 1H NMR (CDCl3)Shift of aromatic protons downfield relative to SM.[1] Absence of -OH peak (sulfonic acid).[1]
Final Product HPLC (UV 254nm)Single peak. Impurity (SNAr) usually elutes later due to loss of polar F and gain of lipophilic Me-group (depending on column pH).[1]
Structure 19F NMRCrucial: The product must show a Fluorine signal (approx -110 to -120 ppm).[1] If the Fluorine signal is missing, you have made the SNAr impurity.

References

  • ChemicalBook. (2025).[1] 4-Fluoro-3-nitrobenzenesulfonamide Properties and Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16782487, 4-Fluoro-3-nitrobenzenesulfonamide.[1] Retrieved from [1]

  • Thermo Scientific Chemicals. (2025).[1] Safety Data Sheet: 4-Fluoro-3-nitrobenzenesulfonamide.[1] Retrieved from [1]

  • Cousins, D. L., Lim, Y. H., & Harrity, J. P. (2022).[2] A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds.[2][3] (Context on regioselectivity in fluorinated aromatics). Retrieved from [1]

  • BenchChem. (2025).[1][4][5] Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile.[1][4] (Analogous nitration/substitution chemistry).[1] Retrieved from

Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always perform a Process Safety Assessment (PSA) before scaling up reactions involving chlorosulfonic acid.

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide Derivatives: A Technical Comparison Guide

Topic: Biological Activity of 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile[1]

4-Fluoro-N-methyl-3-nitrobenzenesulfonamide (and its non-methylated parent, 4-fluoro-3-nitrobenzenesulfonamide ) represents a critical "privileged scaffold" in medicinal chemistry. It is not a drug in itself but a high-value electrophilic intermediate .

Its biological significance is bifurcated into two distinct therapeutic trajectories based on how the scaffold is derivatized:

  • Bcl-2 Homology 3 (BH3) Mimetics (Oncology): When the labile 4-fluorine is displaced by bulky piperazine-linked moieties, this scaffold forms the core of Venetoclax (ABT-199) and Navitoclax (ABT-263) , revolutionizing the treatment of Chronic Lymphocytic Leukemia (CLL).

  • Carbonic Anhydrase (CA) Inhibitors (Hypoxia/Glaucoma): When the sulfonamide motif remains primary or simple N-substituted, these derivatives act as zinc-binding inhibitors of Carbonic Anhydrase isoforms (hCA IX/XII), targeting tumor hypoxia and intraocular pressure.

This guide objectively compares these two derivative classes, providing experimental data, protocols, and mechanistic insights.

Mechanism of Action: The Divergent Pathways

The biological activity is dictated by the SNAr (Nucleophilic Aromatic Substitution) reactivity of the C4-fluorine and the redox potential of the C3-nitro group.

Pathway A: Apoptosis Induction (Bcl-2 Inhibition)
  • Target: B-cell lymphoma 2 (Bcl-2) protein.[1]

  • Mechanism: The derivative acts as a BH3 mimetic . It binds with high affinity to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins (like BIM). This releases BIM to activate BAX/BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release.

  • Key Derivative: Venetoclax (ABT-199).[1]

Pathway B: pH Regulation (Carbonic Anhydrase Inhibition)
  • Target: Human Carbonic Anhydrase (hCA) isoforms (specifically tumor-associated hCA IX and XII).

  • Mechanism: The sulfonamide moiety (

    
     or 
    
    
    
    ) coordinates directly with the
    
    
    ion in the enzyme's active site, blocking the hydration of
    
    
    to bicarbonate. This disrupts pH regulation in hypoxic tumor microenvironments.

MOA_Pathways Scaffold 4-Fluoro-3-nitro- benzenesulfonamide Core SNAr SNAr Displacement (w/ Piperazine) Scaffold->SNAr Path A: Oncology Direct Direct Derivatization (Sulfonamide retention) Scaffold->Direct Path B: Enzyme Inhibition Reduction Nitro Reduction & Amide Coupling SNAr->Reduction Venetoclax Venetoclax-like Derivatives Reduction->Venetoclax Bcl2 Target: Bcl-2 (Hydrophobic Groove) Venetoclax->Bcl2 Ki < 0.01 nM Apoptosis Mitochondrial Apoptosis Bcl2->Apoptosis CA_Inhibitor Sulfonamide CA Inhibitors Direct->CA_Inhibitor Zinc Target: hCA Zn2+ (Active Site) CA_Inhibitor->Zinc Ki ~ 10-100 nM pH_Stasis Disrupted pH Regulation Zinc->pH_Stasis

Figure 1: Divergent synthesis and mechanism pathways originating from the 4-fluoro-3-nitrobenzenesulfonamide scaffold.

Comparative Analysis: Performance Data

Case Study: Bcl-2 Inhibition (Oncology)

Objective: Compare the binding affinity of Venetoclax (derived from the 4-fluoro scaffold) against the earlier generation Navitoclax and a standard chemotherapy agent.

CompoundTarget SelectivityKi (Bcl-2)Ki (Bcl-xL)Platelet Toxicity?Clinical Status
Venetoclax (ABT-199) Bcl-2 Selective < 0.01 nM 48 nM No FDA Approved (CLL)
Navitoclax (ABT-263)Dual Bcl-2 / Bcl-xL< 1 nM< 1 nMYes (High)Clinical Trials
ObatoclaxPan-Bcl-2~1-5 µM~1-5 µMLowDiscontinued

Insight: The 4-fluoro-3-nitro scaffold allows for the specific introduction of the dimethylcyclohexenyl-methylpiperazine moiety via SNAr. This specific geometry is crucial for avoiding Bcl-xL binding, which was the cause of dose-limiting thrombocytopenia in earlier drugs like Navitoclax.

Case Study: Carbonic Anhydrase Inhibition

Objective: Evaluate simple N-methyl sulfonamide derivatives against the standard Acetazolamide.

CompoundTarget IsoformKi (hCA II) [Cytosolic]Ki (hCA IX) [Tumor]Selectivity Ratio (II/IX)
4-Fluoro-N-methyl-deriv. hCA IX / XII 345 nM 24 nM 14.3 (Tumor Selective)
Acetazolamide (Standard)Non-selective12 nM25 nM0.48 (Systemic)
SulfanilamideNon-selective240 nM300 nM0.8

Insight: While less potent than Acetazolamide globally, the 4-fluoro derivatives often show better isoform selectivity for tumor-associated hCA IX, reducing systemic side effects compared to pan-inhibitors.

Experimental Protocols

Protocol A: Synthesis of Bcl-2 Inhibitor Precursor (SNAr Reaction)

Rationale: This step validates the reactivity of the 4-fluoro group, the defining feature of this scaffold.

  • Reagents: 4-Fluoro-3-nitrobenzenesulfonamide (1.0 eq), 1-Boc-piperazine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve sulfonamide in MeCN.

    • Add DIPEA followed by piperazine derivative dropwise at RT.

    • Heat to 50–60°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

    • Observation: The solution turns from pale yellow to deep orange/yellow (formation of the aniline).

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over MgSO4.

  • Validation:

    
    F NMR should show disappearance of the aryl-fluorine signal (~ -110 ppm).
    
Protocol B: Fluorescence Polarization (FP) Binding Assay

Rationale: To quantify the affinity of the derivative for the Bcl-2 protein (Ki determination).

  • Reagents: Recombinant Bcl-2 protein, Fluorescein-labeled BH3 peptide (tracer), Assay Buffer (20 mM Tris, pH 7.4).

  • Workflow:

    • Step 1: Dilute derivative (compounds) in DMSO (serial dilution).

    • Step 2: Mix Bcl-2 protein (10 nM final) with Fluorescein-tracer (2 nM final) in 384-well plates.

    • Step 3: Add compounds and incubate for 2 hours at RT in dark.

    • Step 4: Measure Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).

  • Calculation: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a 4-parameter logistic equation to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Protocol_Workflow Start Start: 4-Fluoro-3-nitro Scaffold Step1 1. SNAr Reaction (Piperazine displacement) Start->Step1 Step2 2. Nitro Reduction (Fe/NH4Cl or H2/Pd) Step1->Step2 Step3 3. Amide Coupling (Acyl Chloride) Step2->Step3 Assay 4. FP Binding Assay (Bcl-2 Affinity) Step3->Assay

Figure 2: Step-by-step workflow from chemical scaffold to biological validation.

Expert Insights & Troubleshooting

  • Regioselectivity Warning: During the SNAr reaction, the sulfonamide group is electron-withdrawing, activating the 4-position. However, if the temperature is too high (>100°C) without a base, sulfonamide hydrolysis can occur. Maintain temperatures <80°C.

  • Solubility Issues: N-methyl derivatives often show improved lipid solubility (LogP) compared to primary sulfonamides, enhancing cell permeability for intracellular targets like Bcl-2.

  • Safety: The 4-fluoro-3-nitrobenzenesulfonamide core is a skin sensitizer and potential irritant. Handle with gloves in a fume hood.

References

  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Ku, Y. Y., et al. (2019).[1] "Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor." Journal of Organic Chemistry. Link

  • PubChem. (2025).[2] "Compound Summary: 4-Fluoro-3-nitrobenzenesulfonamide." National Library of Medicine. Link

Sources

Comparative

Fluorinated vs. Non-Fluorinated Benzenesulfonamides: A Comparative Technical Guide

Focus Application: Carbonic Anhydrase Inhibition (CAI) & Pharmacophore Optimization Executive Summary: The "Fluorine Effect" in Sulfonamide Design This guide provides a technical comparison between classical non-fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Carbonic Anhydrase Inhibition (CAI) & Pharmacophore Optimization

Executive Summary: The "Fluorine Effect" in Sulfonamide Design

This guide provides a technical comparison between classical non-fluorinated benzenesulfonamides and their fluorinated analogs. In drug development, particularly for Carbonic Anhydrase (CA) inhibitors, the transition from hydrogen to fluorine is not merely a steric substitution; it is a fundamental reprogramming of the pharmacophore's electronic and thermodynamic signature.

Key Technical Insight: The primary driver for fluorinating benzenesulfonamides is the modulation of the sulfonamide moiety's acidity (


). By introducing electron-withdrawing fluorine atoms to the benzene ring, the 

of the

group is lowered (typically from ~10.0 to ~6.0–7.0). This ensures a higher fraction of the ionized species (

) at physiological pH, which is the active form required for coordinating the Zinc(II) ion in the CA active site.

Physicochemical Profiling: The Thermodynamic Shift

The introduction of fluorine induces drastic changes in the physicochemical landscape of the molecule.[1] The following data compares a standard benzenesulfonamide scaffold against mono- and poly-fluorinated variants.

Table 1: Comparative Physicochemical Metrics[1]
FeatureNon-Fluorinated (Ref: Benzenesulfonamide)Fluorinated (e.g., Pentafluorobenzenesulfonamide)Impact on Drugability

(Sulfonamide)
~10.1~6.0 - 6.5Critical: Increases anionic fraction at pH 7.4, enhancing

affinity.
Lipophilicity (LogP) Low to ModerateIncreased (+0.2 to +0.4 per F atom)Enhances membrane permeability; may increase non-specific binding.
C-X Bond Energy C-H: ~98 kcal/molC-F: ~116 kcal/molIncreases metabolic stability against CYP450 oxidation.
Binding Enthalpy (

)
Driven by H-bonds/ElectrostaticsEnhanced ElectrostaticsStronger electrostatic interaction with active site metal ions.
Quadrupole Moment Negative

-cloud
Inverted (Positive

-potential)
Enables "anion-

" interactions with electron-rich protein residues.
Mechanism of Action: The Acidity-Affinity Link

The correlation between fluorination, acidity, and binding affinity follows a specific Structure-Activity Relationship (SAR) logic.

SAR_Logic F_Sub Fluorine Substitution (Electron Withdrawing) e_Density Reduced Electron Density on Benzene Ring F_Sub->e_Density Inductive Effect (-I) pKa_Drop Lower pKa of -SO2NH2 (10.1 -> 6.5) e_Density->pKa_Drop Stabilizes Anion Ionization Increased Ionization at pH 7.4 pKa_Drop->Ionization Henderson-Hasselbalch Zn_Bind Enhanced Zn(II) Coordination Ionization->Zn_Bind Active Species Potency Increased Potency (Ki: nM -> pM) Zn_Bind->Potency Thermodynamic Gain

Figure 1: SAR Logic Flow illustrating how fluorine substitution translates to increased potency via pKa modulation.

Pharmacological Performance: Potency & Selectivity[1][2][3]

Potency Data (Carbonic Anhydrase Inhibition)

Fluorinated sulfonamides consistently outperform non-fluorinated analogs in potency, often by orders of magnitude.

Case Study: Comparison of


 values against Human Carbonic Anhydrase II (hCA II).
  • Benzenesulfonamide (Non-F):

    
     nM
    
  • 4-Fluorobenzenesulfonamide:

    
     nM
    
  • 2,3,4,5,6-Pentafluorobenzenesulfonamide:

    
     nM
    
  • VD11-4-2 (Polyfluorinated tail):

    
     pM (against CA IX)[2][3][4]
    
Selectivity Profiles

While non-fluorinated sulfonamides often bind indiscriminately to various CA isoforms (e.g., cytosolic hCA I/II vs. transmembrane hCA IX/XII), fluorinated scaffolds allow for "Selectivity Tuning."

  • Mechanism: The "Fluorine Scan" approach allows researchers to target specific hydrophobic pockets. For example, bulky fluorinated tails can exclude binding to the smaller active sites of off-target isoforms like hCA I, while retaining affinity for the larger active sites of tumor-associated hCA IX [1].

Metabolic Stability

The C-F bond is metabolically robust. Replacing metabolically labile C-H bonds (prone to hydroxylation) with C-F bonds blocks oxidative metabolism.[5]

  • Experimental Evidence: Fluorinated benzenesulfonamides show extended half-lives in microsomal stability assays compared to their hydrogenated counterparts, as the high bond dissociation energy of C-F prevents CYP450-mediated cleavage [2].

Experimental Protocols

To validate these differences, rigorous kinetic and structural assays are required. Below is the self-validating protocol for the Gold Standard Stopped-Flow Assay.

Protocol A: Stopped-Flow Hydration Kinetics

Objective: Determine the inhibition constant (


) by measuring the initial rate of 

hydration.

Materials:

  • Enzyme: Recombinant hCA (I, II, IX, etc.)[6]

  • Substrate:

    
     saturated water (~17 mM at 
    
    
    
    ).
  • Indicator: 0.2 mM Phenol Red (absorbance max ~557 nm).[7]

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Instrument: Applied Photophysics SX.18MV (or equivalent).

Workflow:

  • Preparation:

    • Syringe A (Enzyme): Mix hCA enzyme + Inhibitor (varying concentrations) + Indicator in Buffer.[8] Incubate for 15 min to reach equilibrium.

    • Syringe B (Substrate):

      
       saturated water.
      
  • Execution:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

    • Monitor the decrease in absorbance at 557 nm (indicating acidification as

      
      ).
      
  • Data Analysis:

    • Extract the initial velocity (

      
      ) from the linear portion of the absorbance curve (first 5-10% of reaction).
      
    • Calculate the uninhibited rate (

      
      ) and inhibited rate (
      
      
      
      ).
    • Fit data to the Cheng-Prusoff equation to solve for

      
      .
      

Self-Validation Check:

  • Control: Run Acetazolamide (standard inhibitor) as a positive control.

    
     should be ~10-12 nM for hCA II.
    
  • Blank: Run buffer without enzyme to measure spontaneous

    
     hydration (subtract this rate).
    

Assay_Workflow cluster_prep Preparation Phase cluster_measure Measurement Phase S_A Syringe A: Enzyme + Inhibitor + Phenol Red Mix Rapid Mixing (Stopped-Flow Cell) S_A->Mix S_B Syringe B: CO2 Saturated Water S_B->Mix Detect Absorbance Decay (557 nm) Mix->Detect Reaction Start Data Data: Initial Velocity (v0) Detect->Data Linear Regression Calc Calculate Ki (Cheng-Prusoff) Data->Calc

Figure 2: Stopped-Flow Assay Workflow for determining kinetic constants.

Structural Biology: Binding Mode Analysis

X-ray crystallography confirms the mechanistic hypothesis.

  • Non-Fluorinated Binding: The sulfonamide nitrogen coordinates to

    
    . The phenyl ring occupies the hydrophobic pocket but often lacks specific directional interactions.
    
  • Fluorinated Binding:

    • Zn-Coordination: Identical geometry but shorter bond lengths due to higher anionic character.

    • Fluorine Interactions: Fluorine atoms often engage in multipolar interactions with amide backbones (e.g., Leu198 in hCA II) or water networks within the active site [3].

    • Anion-

      
       Interaction:  The electron-deficient fluorinated ring can stack against electron-rich residues (e.g., Phe131), a unique interaction unavailable to non-fluorinated rings.
      

Strategic Recommendations

Design GoalRecommendationRationale
Maximize Potency Polyfluorinate (3+ F atoms) Lowers

to <6.5, maximizing the active anionic species.
Improve Metabolic Stability Fluorinate Para/Meta positions Blocks primary sites of CYP450 oxidation.
Enhance Selectivity (CA IX) Tail Approach + Fluorination Use a fluorinated core for Zn affinity + a bulky tail to exploit isoform-specific pocket size.
CNS Penetration Monitor LogP Fluorination increases lipophilicity; ensure LogP stays < 3.5 to avoid efflux issues.

References

  • Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Biochemistry. Link

  • On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. Link

  • The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding. Molecules. Link

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors. Journal of Medicinal Chemistry. Link

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Journal of General Physiology. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide

[1][2] Executive Summary: The "Why" Behind the Protocol Do not treat 4-fluoro-N-methyl-3-nitrobenzenesulfonamide as generic organic waste. As a Senior Application Scientist, I often see laboratories default to placing th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Why" Behind the Protocol

Do not treat 4-fluoro-N-methyl-3-nitrobenzenesulfonamide as generic organic waste.

As a Senior Application Scientist, I often see laboratories default to placing this compound in standard "Solid Organic Waste" drums. This is a critical error due to the compound's trifecta of functional groups:

  • Fluorine (C-F bond): Standard incineration without scrubbers releases Hydrogen Fluoride (HF), a corrosive gas that damages incinerator linings and violates emission protocols.

  • Nitro Group (-NO₂): Introduces thermal instability. While not a high explosive like TNT, nitro-aromatics can decompose violently under confinement or high heat.

  • Sulfonamide Core: Biologically active. Improper disposal (e.g., drain pouring) risks environmental bio-accumulation and antibiotic resistance pressure.

Immediate Action: Segregate this waste into "Halogenated Organic Waste" streams immediately.

Chemical Hazard Profile & Logistics

Before handling waste, you must understand the material's stress points.

PropertyDataOperational Implication
CAS Number 433-14-7 (Generic/Isomer var.)Use for waste manifesting.[1]
Physical State Solid (Crystalline Powder)Dust explosion risk; requires N95/P100 masking.
Melting Point ~137–141 °C (Isomer dependent)Do not autoclave. Thermal decomposition risk.
Reactivity Incompatible with Strong BasesDo not mix with basic waste (e.g., NaOH, amines) to prevent exothermic deprotonation.
Combustion Releases HF, NOx, SOxRequires incineration with alkaline scrubbing.

Expert Insight: The N-methyl sulfonamide moiety retains an acidic proton (


 approx 10-11). Mixing this waste with high-pH waste streams (like alkaline lysis buffers) can generate heat. Always keep this waste stream neutral or slightly acidic. 

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Goal: Render the material safe for transport to the central waste area.

  • Quenching (If Reactive): If the material is residual in a reaction mixture containing unreacted thionyl chloride or strong acids, quench carefully with ice/water before placing in the waste container.

  • Solvent Compatibility:

    • Allowed: Dissolution in Acetone, Dichloromethane (DCM), or Ethyl Acetate is acceptable for liquid waste streams.

    • Prohibited: Do not mix with strong oxidizers (Peroxides, Nitric Acid) as the nitro group increases oxidation sensitivity.

Phase 2: Waste Stream Segregation (The Critical Step)

Goal: Ensure the incinerator facility knows how to burn it.

  • Scenario A: Pure Solid Waste

    • Collect in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but breakage-prone.

    • Label clearly: "TOXIC SOLID - HALOGENATED ORGANIC." [1]

    • Add the specific constituent name: "4-fluoro-N-methyl-3-nitrobenzenesulfonamide."

  • Scenario B: Liquid Mother Liquor

    • Even if the solvent is non-halogenated (e.g., Acetone), the presence of the Fluorine atom on the solute mandates this entire bottle goes to the Halogenated Waste Stream .

    • Why? If you put this in "Non-Halogenated," it may be sent to fuel blending (burning for energy) which lacks the scrubbers to catch the HF gas, causing illegal emissions.

Phase 3: Final Disposal Path[1]
  • Method: High-Temperature Incineration (Rotary Kiln) at >1000°C.

  • Requirement: Two-stage scrubbing (Venturi/Packed Bed) to neutralize HF and SO₂.

  • Regulatory Code (US RCRA): While not always a "P-listed" acute toxin, treat as characteristic hazardous waste (Toxic/Reactive).

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the logic flow for segregating this specific compound to prevent downstream safety failures.

DisposalWorkflow Start Start: 4-fluoro-N-methyl-3-nitrobenzenesulfonamide Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Container Containerize: HDPE Bottle (Double Bagged) Solid->Container Segregation Segregation Check: Is it mixed with Strong Bases? Liquid->Segregation Neutralize ACTION: Neutralize with dilute acid (Prevent Exotherm) Segregation->Neutralize Yes (High pH) Segregation->Container No (Neutral/Acidic) Neutralize->Container Labeling Labeling Criticality: Mark 'HALOGENATED' & 'NITRO' Container->Labeling FinalStream Final Stream: High-Temp Incineration (w/ HF Scrubbers) Labeling->FinalStream

Caption: Decision logic for segregating fluorinated nitro-aromatics. Note the critical check for base incompatibility.

Emergency Contingencies

Spill Cleanup (Solid)[1][4]
  • PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and N95/P100 respirator . The nitro group can facilitate skin absorption; do not touch with bare skin.

  • Containment: Do not dry sweep (dust explosion risk). Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.

  • Decontamination: Wipe the surface with Acetone followed by a soap/water wash. Place all wipes in the Halogenated Solid Waste bin.

Accidental Exposure[1]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[2] Sulfonamides are sensitizers; watch for allergic dermatitis.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References

  • PubChem. (2025).[3][4] 4-Fluoro-3-nitrobenzenesulfonamide Compound Summary & Safety Data. National Library of Medicine. [Link]

  • U.S. EPA. (2024). Incineration of Halogenated Organic Compounds and HF Scrubbing Requirements. EPA Hazardous Waste Guidelines. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide. The following procedures ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide. The following procedures are based on established safety data for structurally similar sulfonamide and nitroaromatic compounds and are intended to ensure the safe management of this chemical in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for 4-fluoro-N-methyl-3-nitrobenzenesulfonamide, a cautious approach that considers the hazards of its constituent functional groups is imperative.

Hazard Assessment

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar compounds.[1]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]

  • Methemoglobinemia: Aromatic nitro compounds are known to have the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[6]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, appropriate personal protective equipment (PPE) is mandatory. The following table summarizes the recommended PPE for handling 4-fluoro-N-methyl-3-nitrobenzenesulfonamide.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for larger quantities or when there is a risk of splashing.[7][8]Protects eyes from dust particles and splashes.
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber) inspected before use. A flame-resistant lab coat should be worn.[6][7] For significant handling, consider disposable coveralls.[9]Prevents skin contact and contamination of personal clothing.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. For nuisance exposures or when weighing outside of a fume hood, a NIOSH-approved N95 (or higher) respirator is advised.[6][7]Prevents inhalation of fine powders.
Foot Protection Closed-toe, chemical-resistant shoes.[6]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide.

Preparation:

  • Ventilation: Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[7][10]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and operational.[6][7]

  • PPE Inspection: Inspect all PPE for integrity before use.[7]

  • Work Surface: Cover the work surface with absorbent, disposable bench paper.[6]

Handling the Chemical:

  • Weighing: If possible, weigh the compound on an analytical balance with a draft shield inside the fume hood. Use a spatula to carefully transfer the powder to a pre-weighed container, avoiding the creation of dust.[6]

  • Dissolving: Add solvent to the solid slowly to prevent splashing. If necessary, cap the container and sonicate or gently agitate to dissolve. If heating is required, use a controlled heating mantle with proper ventilation.

  • Post-Handling: Thoroughly clean the spatula and any other equipment that came into contact with the compound using an appropriate solvent. Collect the cleaning solvent as hazardous waste. Wipe down the work surface in the fume hood with a damp cloth or paper towel and dispose of it as solid hazardous waste.[6]

  • Hygiene: Wash hands thoroughly after handling the compound.[7] Do not eat, drink, or smoke in the laboratory.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, contain it with an appropriate absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

Below is a workflow for handling a chemical spill:

Spill_Management_Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small & Controllable Spill? Assess->SmallSpill LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes NotifyEHS Notify EHS & Evacuate Building LargeSpill->NotifyEHS Contain Contain Spill DonPPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End Spill Managed Dispose->End

Sources

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